Dov-Val-Dil-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N3O5/c1-11-15(6)20(16(30-10)12-17(26)27)25(9)22(29)18(13(2)3)23-21(28)19(14(4)5)24(7)8/h13-16,18-20H,11-12H2,1-10H3,(H,23,28)(H,26,27)/t15-,16+,18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYEUIJXQMEBX-DLRXZHIHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Dov-Val-Dil-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dov-Val-Dil-OH is a crucial tripeptide fragment and a key intermediate in the synthesis of dolastatin 10 and its potent analogues, such as monomethyl auristatin E (MMAE).[1][2] Primarily utilized as a component of cleavable linkers in the burgeoning field of Antibody-Drug Conjugates (ADCs), this compound plays a pivotal role in the targeted delivery and controlled release of highly cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its application in ADC technology. Detailed experimental protocols, quantitative data, and visual representations of its mechanism of action are presented to support researchers and professionals in the development of next-generation cancer therapeutics.
Chemical Structure and Properties
This compound, with the IUPAC name (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid, is a complex tripeptide derivative.[3] Its structure incorporates three amino acid residues: Dolavaline (Dov), Valine (Val), and Dolaisoleuine (Dil).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C22H43N3O5 | [2] |
| Molecular Weight | 429.59 g/mol | [4] |
| CAS Number | 133120-89-5 | [2] |
| Appearance | White Solid | [3] |
| Predicted Solubility | Data not available in search results. General peptide solubility rules apply; likely soluble in organic solvents like DMF and DMSO. | General Knowledge |
| Predicted pKa | Data not available in search results. The carboxylic acid would have a pKa around 4-5, and the tertiary amine a pKa around 9-10. | General Chemical Principles |
| Predicted logP | Data not available in search results. The molecule has both hydrophobic and hydrophilic regions, suggesting a moderate logP value. | General Chemical Principles |
Role in Antibody-Drug Conjugates (ADCs)
This compound is a fundamental building block for enzyme-cleavable linkers in ADCs. These sophisticated biotherapeutics are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[5]
The Val-Ala/Val-Cit Cleavable Linker
The Valine residue in the this compound sequence is critical for the linker's susceptibility to enzymatic cleavage. In many ADC designs, this sequence is extended to include Alanine (Ala) or Citrulline (Cit), creating a Val-Ala or Val-Cit dipeptide that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[5][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted mechanism for payload release.[5]
Mechanism of Payload Release
The general workflow for an ADC utilizing a this compound containing linker is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the peptide linker at the Valine residue.
-
Payload Release: This cleavage initiates the release of the cytotoxic payload (e.g., MMAE) from the linker.
-
Cytotoxic Action: The released payload can then exert its cell-killing effects, typically by disrupting microtubule dynamics.
Biological Activity and Signaling Pathway
When integrated into an ADC, the cytotoxic payload released from the this compound-containing linker, typically an auristatin derivative like MMAE, induces potent anti-tumor activity. The primary mechanism of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[7]
Microtubule Disruption and Cell Cycle Arrest
MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitosis. The cell is unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[7]
Induction of Apoptosis
Prolonged G2/M arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This process is multifaceted and involves the activation of several pathways:
-
Endoplasmic Reticulum (ER) Stress: The disruption of microtubule-dependent cellular processes can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) or ER stress.[8] Chronic ER stress activates pro-apoptotic signaling pathways.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Auristatin-induced apoptosis involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10]
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. Auristatin-induced signaling shifts this balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[11][12]
Experimental Protocols
Synthesis of a Dolastatin 10 Analogue via Coupling of this compound
This protocol is adapted from a published procedure for the synthesis of a dolastatin 10 analogue and describes the coupling of this compound with another peptide fragment.[6][13]
Materials:
-
This compound
-
H-Dap(N3)-Phe-OMe (or other suitable C-terminal fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIEA)
-
N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
-
Reagents for purification (e.g., water, acetonitrile, trifluoroacetic acid for RP-HPLC)
Procedure:
-
Dissolve this compound (1.0 eq) and the C-terminal fragment (e.g., H-Dap(N3)-Phe-OMe, 1.05 eq) in anhydrous DMAc.
-
Add Et3N (4.5 eq) to the stirred solution.
-
Add EDCI (2.0 eq) and HOBt (0.75 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 15 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and DMAc.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.05% TFA.
-
Lyophilize the pure fractions to obtain the final product as a TFA salt.
Table 2: Reagents for Peptide Coupling Reaction
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | N-terminal peptide fragment |
| H-Dap(N3)-Phe-OMe | 1.05 | C-terminal peptide fragment |
| EDCI | 2.0 | Coupling agent |
| HOBt | 0.75 | Racemization suppressant |
| Et3N | 4.5 | Base |
| DMAc | - | Solvent |
General Protocol for Assessing ADC-Induced Apoptosis
This protocol provides a general workflow for evaluating the apoptotic effects of an ADC containing a this compound-based linker and an auristatin payload.
Materials:
-
Cancer cell line expressing the target antigen
-
Antibody-Drug Conjugate (ADC)
-
Cell culture medium and supplements
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Antibodies for Western blotting (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate the target cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ADC for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
-
Western Blot Analysis of Apoptosis Markers:
-
Lyse the treated and control cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a cornerstone molecule in the design and synthesis of advanced antibody-drug conjugates. Its incorporation into enzymatically cleavable linkers allows for the precise and targeted release of highly potent cytotoxic payloads within cancer cells, a strategy that has shown significant promise in the treatment of various malignancies. A thorough understanding of its chemical properties, its role in the mechanism of ADC action, and the downstream signaling pathways it helps to initiate is essential for the continued development of safer and more effective cancer therapies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology through innovative drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 133120-89-5 | BroadPharm [broadpharm.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Role of Dov-Val-Dil-OH in Dolastatin Synthesis: A Technical Guide
Executive Summary: Dolastatin 10 is a potent antimitotic natural peptide with significant therapeutic potential, particularly as a payload in Antibody-Drug Conjugates (ADCs). Its complex structure, featuring several unique non-proteinogenic amino acids, necessitates a sophisticated synthetic approach. Total synthesis of dolastatin 10 relies on a convergent fragment strategy, where the molecule is assembled from smaller, pre-synthesized peptide units. Within this framework, the N-terminal tripeptide Dov-Val-Dil-OH serves as a critical building block. This document provides a detailed overview of its role, synthesis, and coupling, tailored for chemical researchers and drug development professionals.
Introduction to Dolastatin 10 and its Structural Units
Dolastatin 10 is a pentapeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] Its remarkable cytotoxicity against various cancer cell lines (with IC50 values in the sub-nanomolar range) stems from its ability to inhibit tubulin polymerization.[1][4] The linear peptide is composed of four unique amino acid residues and a C-terminal amine:
-
Dov (P1): (S)-Dolavaline
-
Val (P2): (S)-Valine
-
Dil (P3): (3R,4S,5S)-Dolaisoleuine
-
Dap (P4): (2R,3R,4S)-Dolaproine
-
Doe (P5): (S)-Dolaphenine
The tripeptide This compound represents the P1-P2-P3 sequence, possessing a free carboxylic acid (-OH) at the C-terminus of the dolaisoleuine residue. This functional group is pivotal for its role as a synthetic precursor.
The Convergent Synthesis Strategy
The total synthesis of dolastatin 10 is most efficiently achieved via a convergent strategy. This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This method is generally preferred over a linear synthesis (stepwise addition of single amino acids) for complex peptides as it simplifies purification and improves overall yield.
In this context, the primary role of This compound is to serve as the N-terminal fragment. It is meticulously synthesized and purified as a standalone tripeptide. Subsequently, it is coupled with the C-terminal dipeptide fragment, typically H-Dap-Doe (Dolaproinyl-Dolaphenine), to form the complete pentapeptide backbone of dolastatin 10.[5] This fragment condensation is the cornerstone of the entire synthetic route.
Synthesis of the this compound Fragment
The preparation of the this compound tripeptide itself is a multi-step process requiring careful control of stereochemistry and the use of protecting groups to prevent unwanted side reactions. Standard solid-phase or solution-phase peptide synthesis methodologies are employed.
A typical solution-phase synthesis would proceed as follows:
-
Dipeptide Formation: N-terminally protected Dolavaline (e.g., Boc-Dov-OH) is coupled with a C-terminally protected Valine ester (e.g., H-Val-OtBu) using a standard peptide coupling reagent to form Boc-Dov-Val-OtBu.
-
Dipeptide Deprotection: The C-terminal ester of the dipeptide is selectively cleaved to yield Boc-Dov-Val-OH.
-
Tripeptide Formation: The resulting dipeptide is then coupled with a protected Dolaisoleuine ester (e.g., H-Dil-OtBu) to form the protected tripeptide, Boc-Dov-Val-Dil-OtBu.
-
Final Deprotection: The C-terminal tert-butyl ester is removed, often using trifluoroacetic acid (TFA), to yield the final fragment, this compound, typically as a TFA salt.[6]
| Step | Reactants | Coupling Reagents | Product | Reported Yield |
| 1 | Boc-Val-OH + H-Dil-OBut | DCC, CH₂Cl₂ | Boc-Val-Dil-OBut | ~85% |
| 2 | Boc-Val-Dil-OBut | H₂, Pd-C (for Z-group) or TFA (for Boc) | H-Val-Dil-OBut | Quantitative |
| 3 | Boc-Dov-OH + H-Val-Dil-OBut | DEPC, Et₃N, DMF | Boc-Dov-Val-Dil-OBut | ~90% |
| 4 | Boc-Dov-Val-Dil-OBut | TFA, CH₂Cl₂ | This compound | Quantitative |
Yields are representative and can vary based on specific protecting groups and coupling agents used. DEPC: Diethyl Phosphorocyanidate; DCC: Dicyclohexylcarbodiimide.
The Key Coupling Reaction: Incorporating this compound
The central role of this compound is realized in the fragment condensation step. The free carboxyl group of the tripeptide is activated and reacted with the free N-terminal amine of the C-terminal fragment (H-Dap-Doe).
This reaction is critical and must proceed with high efficiency and minimal racemization to be viable. A variety of modern peptide coupling reagents are used to facilitate this transformation.
| Reactant 1 | Reactant 2 | Coupling System | Solvent | Yield | Reference |
| This compound | H-Dap-Doe | Diethyl Cyanophosphonate (DEPC), Et₃N | DMF | High | [5] |
| This compound | H-Dap(N₃)-Phe-OMe | EDCI, HOBt, Et₃N | DMAc | 58% | [3][7] |
Experimental Protocol: Representative Fragment Condensation
The following is a representative protocol for the coupling of this compound with a C-terminal fragment, based on published syntheses.[3][7]
Objective: To synthesize the pentapeptide backbone of a dolastatin 10 analogue by coupling the tripeptide acid this compound with the dipeptide amine H-Dap(N₃)-Phe-OMe.
Materials:
-
H-Dap(N₃)-Phe-OMe (1.0 eq, e.g., 20 mg, 0.04 mmol)
-
This compound (1.025 eq, e.g., 20 mg, 0.041 mmol)
-
Triethylamine (Et₃N) (4.5 eq, e.g., 25 μL, 0.18 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq, e.g., 15 mg, 0.08 mmol)
-
Hydroxybenzotriazole (HOBt) (0.75 eq, e.g., 5 mg, 0.03 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (2 mL)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the C-terminal amine fragment, H-Dap(N₃)-Phe-OMe, and the N-terminal acid fragment, this compound.
-
Dissolve the solids in anhydrous DMAc (2 mL).
-
Add triethylamine (Et₃N) to the stirred solution to act as a base.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add the coupling reagents, EDCI and HOBt, to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at ambient temperature.
-
Monitor the reaction for completion using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 15-24 hours.
-
Upon completion, quench the reaction by diluting the mixture with water.
-
Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired pentapeptide.
Conclusion
This compound is not merely an intermediate but a cornerstone in the total synthesis of dolastatin 10 and its potent analogues. Its role as the primary N-terminal building block in a convergent fragment strategy allows for a more manageable and higher-yielding synthetic pathway. The successful preparation of this tripeptide and its subsequent high-fidelity coupling to the C-terminal fragment are critical determinants of the overall success in obtaining these therapeutically vital molecules. The methodologies outlined herein represent the culmination of extensive research in complex peptide synthesis, enabling the development of next-generation anticancer agents.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 133120-89-5 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
The Core Mechanism: An In-depth Technical Guide to the Action of Dolastatin Analogues Derived from Dov-Val-Dil-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a potent antineoplastic pentapeptide isolated from the marine sea hare Dolabella auricularia, and its synthetic analogues represent a class of exceptionally cytotoxic agents that have garnered significant attention in oncology.[1] These compounds are renowned for their ability to inhibit cell proliferation at sub-nanomolar concentrations.[2] The core structure of these powerful molecules is often built upon key amino acid subunits, with the N-terminal tripeptide fragment, dolavaline-valine-dolaisoleucine (Dov-Val-Dil), playing a pivotal role in their biological activity. This technical guide delves into the intricate mechanism of action of dolastatin analogues, with a particular focus on the foundational role of the Dov-Val-Dil-OH tripeptide intermediate. While this tripeptide itself exhibits reduced activity, its structural integrity is paramount for the potent anti-tubulin effects of the larger pentapeptide analogues.[3]
Core Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for dolastatin analogues is the inhibition of tubulin polymerization.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By binding to tubulin, dolastatin analogues disrupt microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.[4]
These agents bind to the vinca domain on β-tubulin, interfering with the assembly of αβ-tubulin heterodimers into microtubules.[5] This disruption leads to the depolymerization of existing microtubules and prevents the formation of new ones.[6] The N-terminal Dov-Val-Dil tripeptide is crucial for this interaction, positioning the molecule within a hydrophobic pocket on tubulin.[7] However, studies have shown that the tripeptide fragment alone, while capable of inhibiting tubulin polymerization to some extent (approximately 30% as effective as dolastatin 10), lacks cytotoxic activity.[3] This indicates that the C-terminal residues of the pentapeptide analogues are essential for potent cytotoxicity, though the initial binding and disruption of tubulin are dictated by the N-terminal tripeptide.
The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[6] Unable to form a functional mitotic spindle, the cancer cells cannot proceed through mitosis, which ultimately triggers the apoptotic cascade.[6]
Signaling Pathways
The sustained G2/M arrest and microtubule disruption induced by dolastatin analogues trigger downstream signaling pathways that converge on apoptosis.
A key pathway involves the activation of c-Jun N-terminal kinase (JNK).[6] Activated JNK can phosphorylate and inactivate the anti-apoptotic protein Bcl-2, while also activating pro-apoptotic proteins like Bax.[8][9] This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[10]
Quantitative Data
The potency of dolastatin analogues is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-based cytotoxicity assays and biochemical tubulin polymerization assays.
| Compound | Assay Type | Cell Line / System | IC50 Value | Reference |
| Dolastatin 10 | Cytotoxicity | L1210 Leukemia | 0.03 nM | [2] |
| Dolastatin 10 | Cytotoxicity | NCI-H69 Lung Cancer | 0.059 nM | [2] |
| Dolastatin 10 | Cytotoxicity | DU-145 Prostate Cancer | 0.5 nM | [2] |
| Dolastatin 10 | Tubulin Polymerization | Purified Tubulin | 2.2 µM | [2] |
| Dolastatinol | Cytotoxicity | MDA-MB-231 Breast Cancer | 1.54 nM | [11] |
| Dolastatinol | Cytotoxicity | BT474 Breast Cancer | 0.95 nM | [11] |
| Dolastatinol | Cytotoxicity | SKBR3 Breast Cancer | 2.3 nM | [11] |
| Monomethyl Auristatin F (MMAF) | Cytotoxicity | MDA-MB-231 Breast Cancer | >1000 nM | [11] |
| Analogue D5 | Tubulin Binding (Kd) | Purified Tubulin | 29.4 ± 6 µM | [6] |
| Analogue D5 | Cytotoxicity | HeLa Cells | 8.7 ± 0.3 nM | [12] |
| Dov-Val-Dil Tripeptide | Tubulin Polymerization | Purified Tubulin | ~30% activity of Dolastatin 10 | [3] |
| Dov-Val-Dil Tripeptide | Cytotoxicity | L1210 Leukemia | No activity | [3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure: Reactions are assembled on ice in a 96-well plate. The reaction mixture typically contains tubulin (e.g., 10 µM), polymerization buffer, and various concentrations of the test compound.
-
Initiation and Measurement: Polymerization is initiated by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C. The increase in absorbance at 340 nm, which corresponds to light scattering by microtubules, is monitored over time (e.g., every 30-60 seconds for 60-90 minutes).
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. IC50 values are calculated by plotting the inhibition of polymerization against the compound concentration.
Cell-Based Microtubule Integrity Assay (Immunofluorescence)
This method visualizes the effect of dolastatin analogues on the microtubule network within cultured cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are seeded on coverslips in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of the dolastatin analogue for a specified period (e.g., 24 hours).[11]
-
Fixation and Permeabilization: After treatment, the cells are washed with PBS and fixed with a solution such as 4% paraformaldehyde. The cell membranes are then permeabilized with a detergent like 0.1-0.2% Triton X-100 to allow antibody entry.[11]
-
Immunostaining: Non-specific antibody binding is blocked using a blocking buffer (e.g., 5% BSA in PBST). The cells are then incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.[11]
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides with an antifade mounting medium.
-
Imaging and Analysis: The microtubule network is visualized using a fluorescence or confocal microscope. The degree of microtubule disruption (e.g., depolymerization, fragmentation) is assessed qualitatively and can be quantified using image analysis software.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle arrest induced by the test compounds.
Methodology:
-
Cell Treatment: Cells are treated with the dolastatin analogue for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Conclusion and Future Directions
Dolastatin analogues built upon the this compound framework are among the most potent anticancer agents ever discovered. Their mechanism of action is centered on the potent inhibition of tubulin polymerization, which leads to G2/M cell cycle arrest and apoptosis, mediated by signaling pathways including JNK activation and Bcl-2 phosphorylation. The Dov-Val-Dil N-terminal tripeptide is essential for tubulin binding, but the full pentapeptide structure is required for high-potency cytotoxicity. This highlights the modular nature of these compounds and suggests that while the N-terminus provides the "anchor," the C-terminus delivers the "toxic payload" effect.
The lack of significant cytotoxicity of the this compound tripeptide itself, despite its tubulin-binding capabilities, presents an intriguing area for future research. Further synthesis and evaluation of novel, smaller mimetics based on this tripeptide could lead to the development of new anticancer agents with potentially different pharmacological profiles or serve as valuable tools for further elucidating the intricacies of tubulin-ligand interactions. The continued exploration of the structure-activity relationships within this remarkable class of molecules holds great promise for the future of targeted cancer therapy.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [agris.fao.org]
- 6. This compound, 133120-89-5 | BroadPharm [broadpharm.com]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The intricate machinery of life: A technical guide to the biosynthesis of dolastatin intermediates in marine organisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of dolastatin biosynthesis, focusing on the intricate enzymatic processes within marine cyanobacteria that lead to the creation of these potent anti-cancer agents. Dolastatins, originally isolated from the sea hare Dolabella auricularia, are now known to be produced by marine cyanobacteria, with Caldora penicillata (formerly Symploca sp.) identified as a key producer.[1] This guide provides a comprehensive overview of the biosynthetic gene cluster, the functions of the key enzymes involved, quantitative data on the process, detailed experimental protocols for further research, and visualizations of the key pathways and workflows.
The Dolastatin 10 Biosynthetic Blueprint: A Hybrid NRPS-PKS System
The biosynthesis of dolastatin 10, a prominent member of the dolastatin family, is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). This cluster, identified in Caldora penicillata, is a hybrid system combining non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules to assemble the complex peptide-polyketide structure.[1]
The dolastatin 10 BGC from Caldora penicillata FK14-30 spans approximately 37 kilobases and contains a suite of genes encoding the necessary enzymatic machinery.[2] The core of this machinery is a series of NRPS and PKS modules that sequentially add and modify the precursor units to build the final dolastatin molecule.
The Genetic Architecture of Dolastatin 10 Biosynthesis
The dolastatin 10 BGC is a contiguous stretch of DNA containing genes responsible for the synthesis of the peptide backbone, its modifications, and its release. The key genes and their putative functions are summarized in the table below.
| Gene | Putative Function | Description |
| dolA | Methyltransferase | Catalyzes the methylation of a precursor molecule. |
| dolB | Non-ribosomal peptide synthetase (NRPS) | Responsible for the activation and incorporation of an amino acid precursor. Contains adenylation (A), and thiolation (T) domains. |
| dolC | Non-ribosomal peptide synthetase (NRPS) | A large, multi-modular NRPS responsible for elongating the peptide chain. |
| dolD | Methyltransferase | Likely involved in the methylation of the growing peptide chain. |
| dolE | Methyltransferase | Another methyltransferase suggested to participate in the modification of the dolastatin backbone. |
| dolF | Polyketide synthase (PKS) | A PKS module responsible for the incorporation of a polyketide extender unit. |
| dolG | Non-ribosomal peptide synthetase (NRPS) | An NRPS module that adds another amino acid to the growing chain. |
| dolH | Polyketide synthase (PKS) | Another PKS module contributing to the polyketide portion of the molecule. |
| dolI | Non-ribosomal peptide synthetase (NRPS) | The final NRPS module in the assembly line. |
| dolJ | Non-heme diiron monooxygenase | Catalyzes the terminal thiazole formation in dolastatin 10.[1] |
The Stepwise Assembly of Dolastatin Intermediates
The biosynthesis of dolastatin 10 is a highly orchestrated process. The precursor units for the peptide chain are (S)-dolavaline (Dov), (S)-valine, (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe).[1] The assembly line nature of the NRPS/PKS system ensures the correct sequence and stereochemistry of these units in the final product.
The proposed biosynthetic pathway, visualized in the diagram below, illustrates the sequential action of the Dol enzymes.
Caption: Proposed biosynthetic pathway for dolastatin 10.
Quantitative Insights into Dolastatin Biosynthesis
Quantitative analysis of natural product biosynthesis is crucial for understanding pathway efficiency and for optimizing production, whether in the native organism or a heterologous host. While comprehensive quantitative data for the entire dolastatin 10 pathway is still emerging, some key data points are available.
| Parameter | Value | Organism/Enzyme | Reference |
| Yield of Dolastatin Analogs | |||
| Symplostatin 1 (dolastatin 10 analog) | Not specified, but isolated | Symploca hydnoides | [3] |
| Symplostatin 3 (dolastatin 10 analog) | Not specified, but isolated | Symploca sp. VP452 | [4][5] |
| Enzyme Kinetics | |||
| DolJ K_m (for substrate 1) | 70.2 ± 4.0 µM | Caldora penicillata | [1] |
| DolJ k_cat (for substrate 1) | 0.58 ± 0.01 s⁻¹ | Caldora penicillata | [1] |
| Heterologous Production | |||
| Cryptomaldamide Titer | ~15 mg/g biomass dry weight | Anabaena sp. PCC 7120 | [4] |
| Lyngbyatoxin A Titer | 25.6 mg/L | Escherichia coli | [6] |
| Indolactam-V Titer | 150 mg/L | Escherichia coli | [6] |
Experimental Protocols for Studying Dolastatin Biosynthesis
This section provides detailed methodologies for key experiments to investigate the biosynthesis of dolastatin intermediates. These protocols are based on established methods for studying NRPS and PKS systems and can be adapted for the specific enzymes of the dolastatin pathway.
Heterologous Expression of the Dolastatin 10 Gene Cluster in E. coli
This protocol describes a general workflow for the cloning and expression of a large cyanobacterial BGC, such as the dolastatin 10 cluster, in E. coli.
References
- 1. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symplostatin 1: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Symplostatin 3, a new dolastatin 10 analogue from the marine cyanobacterium Symploca sp. VP452 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Dov-Val-Dil-OH: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Key Dolastatin 10 Building Block
This technical guide provides a comprehensive overview of the stereochemistry of Dov-Val-Dil-OH, a crucial tripeptide intermediate in the synthesis of the potent antineoplastic agent dolastatin 10 and its analogues. Understanding the precise three-dimensional arrangement of this molecule is paramount for researchers, scientists, and drug development professionals, as stereochemistry dictates its biological activity and therapeutic potential. This document outlines the stereochemical configuration of the constituent amino acids, provides detailed experimental protocols for its stereoselective synthesis and analysis, and presents quantitative data on the biological implications of its stereoisomers.
Introduction to this compound and its Significance
This compound is a synthetic tripeptide composed of three amino acid residues: (S)-Dolavaline (Dov), (S)-Valine (Val), and (3R,4S,5S)-Dolaisoleuine (Dil). It serves as a key precursor in the total synthesis of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent microtubule inhibitors that have found significant application as payloads in antibody-drug conjugates (ADCs) for cancer therapy. The profound cytotoxicity of these compounds is intrinsically linked to their precise stereochemical architecture.
The Critical Role of Stereochemistry in Biological Activity
The biological activity of dolastatin 10 and its fragments is highly dependent on their stereochemistry. Even minor alterations in the chiral centers of the constituent amino acids can lead to a dramatic loss of cytotoxic potency. Research has shown that the natural stereoconfiguration of the Dov-Val-Dil moiety is essential for its ability to inhibit tubulin polymerization, a key mechanism of action for its anticancer effects.
Quantitative Impact of Stereoisomerism on Biological Potency
The following table summarizes the inhibitory concentrations (IC50) of dolastatin 10 and its analogues, highlighting the critical nature of maintaining the correct stereochemistry for potent cytotoxic activity. While specific data for this compound stereoisomers is not extensively published, the data for the parent compound and its derivatives strongly infers the importance of the stereochemical integrity of this tripeptide fragment.
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 Leukemia | 0.03 | [1] |
| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 | [1] |
| Dolastatin 10 | DU-145 Human Prostate Cancer | 0.5 | [1] |
| (19aR)-Isodolastatin 10 | P388 Lymphocytic Leukemia | 0.045 | Pettit, G. R., et al. (1990). J. Med. Chem., 33(12), 3132-3133. |
Stereoselective Synthesis of this compound
The synthesis of this compound with the correct stereochemistry requires a carefully controlled sequence of peptide couplings, utilizing stereochemically pure amino acid building blocks. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies can be employed.
Synthesis of Chiral Amino Acid Precursors
The non-standard amino acids, (S)-Dolavaline (N,N-dimethyl-L-valine) and (3R,4S,5S)-Dolaisoleuine, must be synthesized with high stereopurity prior to their incorporation into the tripeptide.
This procedure is adapted from commercially available information for N,N-dimethyl-L-valine.
-
Starting Material: L-Valine.
-
Reductive Amination:
-
Dissolve L-valine in an aqueous solution of formaldehyde.
-
Add a reducing agent, such as sodium borohydride or hydrogen over a palladium catalyst, in a controlled manner.
-
Maintain the reaction at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to quench any remaining reducing agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure (S)-N,N-dimethyl-L-valine.
-
The synthesis of the complex amino acid dolaisoleuine is a multi-step process. The following is a generalized protocol based on published synthetic routes.
-
Starting Material: A suitable chiral precursor, such as L-isoleucine.
-
Multi-step Synthesis: The synthesis typically involves several key steps, which may include:
-
Protection of the amino and carboxyl groups of the starting material.
-
Stereoselective aldol condensation to introduce the new chiral centers.
-
Reduction and methylation steps.
-
Deprotection and purification of the final N-Boc protected dolaisoleuine.
-
-
Purification: Each intermediate and the final product must be rigorously purified by column chromatography to ensure high stereochemical purity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS offers a streamlined approach for the synthesis of this compound.
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Dil-OH.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound Dil using a 20% solution of piperidine in DMF.
-
Coupling of Valine:
-
Activate Fmoc-Val-OH using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Monitor the coupling efficiency using a Kaiser test.
-
-
Deprotection: Remove the Fmoc group from the newly added Val residue.
-
Coupling of Dolavaline:
-
Couple Boc-Dov-OH to the N-terminus of the dipeptide using a suitable coupling agent.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to release the tripeptide.
-
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC to obtain pure this compound.
References
An In-depth Technical Guide to Dov-Val-Dil-OH: A Key Intermediate in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dov-Val-Dil-OH, a tripeptide intermediate crucial in the synthesis of potent payloads for antibody-drug conjugates (ADCs). This document outlines its chemical properties, its role in ADC linker technology, and provides generalized experimental workflows and conceptual signaling pathways relevant to its application.
Core Chemical and Physical Data
This compound, with the IUPAC name (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid, is a key synthetic building block.[1] Its fundamental properties are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 133120-89-5 | [1][2][3][4] |
| Molecular Weight | 429.59 g/mol | [1][4] |
| Molecular Formula | C22H43N3O5 | [1][4] |
| Synonyms | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-; dimethylVal-Val-Dil-COOH | [1] |
Role in Antibody-Drug Conjugates
This compound serves as a critical intermediate in the synthesis of dolastatins and their analogs, which are highly potent cytotoxic agents.[1][2] These cytotoxic payloads are often incorporated into ADCs, which are a class of targeted therapeutics designed to selectively deliver potent drugs to cancer cells.
The tripeptide structure of this compound is a component of enzymatically cleavable linkers.[5] In ADC design, a linker connects the monoclonal antibody to the cytotoxic payload. The linker is designed to be stable in systemic circulation but to be cleaved upon internalization into the target cancer cell, releasing the cytotoxic agent. Dipeptide linkers such as valine-citrulline (Val-Cit) are well-known to be susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[6] The this compound structure contributes to similar dipeptide motifs within more complex linkers.
Conceptual Experimental Workflow: ADC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate utilizing a cleavable linker derived from intermediates like this compound.
Generalized Experimental Protocol: Solid-Phase Peptide Synthesis of a Tripeptide Linker
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a generalized protocol for the solid-phase synthesis of a tripeptide, a common method for creating such molecules. This protocol is based on established peptide synthesis principles.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-Dov-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
In a separate vessel, dissolve Fmoc-Dil-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin as described above.
-
-
Second Amino Acid Coupling:
-
Repeat the deprotection and washing steps.
-
Couple Fmoc-Val-OH using the same activation and coupling procedure.
-
-
Third Amino Acid Coupling:
-
Repeat the deprotection and washing steps.
-
Couple Fmoc-Dov-OH using the same activation and coupling procedure.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final tripeptide.
-
Mechanism of Action: A Conceptual Signaling Pathway
This compound is a component of a linker that delivers a cytotoxic payload. A common class of payloads used with such linkers are potent tubulin inhibitors like auristatins (e.g., MMAE).[7] The diagram below illustrates the conceptual signaling pathway initiated by an ADC carrying a tubulin inhibitor payload.
This pathway highlights the targeted nature of ADC therapy. The ADC circulates until it finds a cancer cell expressing the target antigen. Upon binding and internalization, the linker is cleaved in the lysosomal compartment, releasing the potent cytotoxic drug directly inside the cell. This leads to cell cycle arrest and ultimately, programmed cell death (apoptosis). The use of intermediates like this compound in the linker is a key aspect of this targeted drug delivery strategy.
References
- 1. This compound, 133120-89-5 | BroadPharm [broadpharm.com]
- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 6. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins, isolation methodologies, and biological activities of dolastatin-related peptides, a class of potent antineoplastic agents. The information presented herein is intended to serve as a core resource for professionals engaged in natural product chemistry, oncology research, and the development of novel cancer therapeutics, including antibody-drug conjugates (ADCs).
Natural Sources of Dolastatin-Related Peptides
Dolastatins are a series of structurally unique peptides, depsipeptides, and cyclodepsipeptides originally isolated from marine organisms. While initially discovered in the sea hare Dolabella auricularia, subsequent research has revealed that the true producers of these potent cytotoxic compounds are marine cyanobacteria, which are consumed by the sea hare.[1][2] This bioaccumulation explains the presence of dolastatins in the mollusk.
The yields of dolastatins from their natural sources are notoriously low, posing a significant challenge for their development as therapeutic agents and underscoring the importance of synthetic and semi-synthetic production methods.[3][4]
Table 1: Natural Sources and Yields of Key Dolastatin-Related Peptides
| Peptide | Natural Source | Reported Yield | Reference(s) |
| Dolastatin 10 | Dolabella auricularia (Indian Ocean) | ~1.0 mg / 100 kg (10⁻⁶ - 10⁻⁷ %) | [3][4] |
| Dolastatin 10 | Symploca sp. VP642 (Palau) | Higher than from the sea hare | [5][6] |
| Dolastatin 10 | Caldora penicillata | Not quantified, but identified as a producer | [6] |
| Dolastatin 15 | Dolabella auricularia (Indian Ocean) | 10⁻⁶ - 10⁻⁷ % | [4][7] |
| Dolastatin 15 | Marine Cyanobacterium (Guam) | Not quantified, but identified as a producer | [8] |
| Symplostatin 1 | Symploca hydnoides (Guam, Hawaii) | Not quantified | [5] |
| Dolastatin 19 | Dolabella auricularia (Gulf of California) | 8.33 x 10⁻⁸ % | [9] |
It is noteworthy that many related compounds, such as symplostatins, lyngbyastatins, and somamides, have been isolated from various species of marine cyanobacteria, including Lyngbya and Schizothrix species.[10] The synthetic analogs of dolastatin 10, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are not found in nature but are crucial components of several FDA-approved antibody-drug conjugates.[1][6][11]
Isolation and Purification Methodologies
The isolation of dolastatins from their natural sources is a complex and labor-intensive process, primarily due to their low abundance and the intricate mixture of other secondary metabolites. The general strategy employed is bioassay-guided fractionation, where fractions of the crude extract are continuously tested for their cytotoxic activity to guide the purification process.
General Experimental Workflow for Bioassay-Guided Fractionation
The following diagram illustrates a typical workflow for the isolation of dolastatin-related peptides from a natural source.
Caption: A generalized workflow for the bioassay-guided isolation of dolastatin-related peptides.
Detailed Experimental Protocols
2.2.1. Extraction and Initial Fractionation of Dolastatins from Dolabella auricularia
-
Sample Preparation: The collected sea hares are typically frozen, freeze-dried, and then ground into a fine powder.
-
Extraction: The powdered material is exhaustively extracted with a mixture of solvents, such as dichloromethane/methanol (1:1). The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, dichloromethane, and water. The cytotoxic activity is typically concentrated in the dichloromethane and carbon tetrachloride fractions.
-
Initial Chromatography: The active fractions are then subjected to a series of chromatographic separations. This often starts with size-exclusion chromatography (e.g., Sephadex LH-20) followed by adsorption chromatography on silica gel or alumina.
2.2.2. High-Performance Liquid Chromatography (HPLC) Purification
-
Mobile Phases: A variety of mobile phases are used for reversed-phase HPLC, often consisting of gradients of acetonitrile or methanol in water, sometimes with the addition of a modifier like trifluoroacetic acid (TFA).
-
Columns: C18 columns are most commonly used for the separation of these peptides.
-
Detection: Fractions are monitored by UV absorbance (typically at 214 and 280 nm) and collected.
-
Bioassay-Guided Selection: Each collected fraction is tested for its cytotoxicity to identify the fractions containing the active dolastatin-related peptides for further purification until a pure compound is isolated.
Mechanism of Action and Signaling Pathways
Dolastatin-related peptides exert their potent cytotoxic effects primarily by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Signaling Pathway of Dolastatin-Induced Apoptosis
The following diagram illustrates the key events in the signaling pathway initiated by dolastatin-related peptides.
Caption: Signaling cascade of dolastatin-induced apoptosis.
Quantitative Data on Biological Activity
The cytotoxic potency of dolastatin-related peptides is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
Table 2: In Vitro Cytotoxicity of Dolastatin 10 and its Synthetic Analogs (MMAE and MMAF)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [3] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [3] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [3] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [3] |
| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [3] |
| MMAE | HL-60 | Promyelocytic Leukemia | 0.38 | [11] |
| MMAE | NCI/ADR-RES | Ovarian Cancer | 0.49 | [11] |
| MMAF | HL-60 | Promyelocytic Leukemia | 13 | [11] |
| MMAF | NCI/ADR-RES | Ovarian Cancer | 25 | [11] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
-
Objective: To determine the IC₅₀ value of a dolastatin-related peptide against a panel of cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound is prepared in cell culture medium and added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) and untreated medium.
-
Incubation: The plates are incubated for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO or a similar solvent, and the absorbance is measured at ~570 nm.
-
Resazurin Assay: Resazurin solution is added to each well, and after a 2-6 hour incubation, fluorescence is measured (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
-
Objective: To directly measure the effect of a dolastatin-related peptide on the polymerization of tubulin.
-
Assay Principle: Purified tubulin is induced to polymerize into microtubules in the presence or absence of the test compound. The extent of polymerization is monitored over time by measuring the increase in absorbance or fluorescence.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂) at 37°C.
-
The test compound or a control vehicle is added to the reaction mixture.
-
The change in absorbance at 340 nm or the fluorescence of a reporter dye is measured over time using a plate reader.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The concentration of the compound that inhibits polymerization by 50% (IC₅₀) can be determined.
Immunofluorescence Staining for Microtubule Disruption
-
Objective: To visualize the effect of dolastatin-related peptides on the microtubule network within cells.
-
Procedure:
-
Cells are grown on coverslips and treated with the test compound for a specified period.
-
The cells are fixed (e.g., with paraformaldehyde or cold methanol), permeabilized (e.g., with Triton X-100), and blocked (e.g., with bovine serum albumin).
-
The cells are incubated with a primary antibody against α-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
-
-
Analysis: The morphology of the microtubule network in treated cells is compared to that in control cells. Disruption of the microtubule fibers, formation of aggregates, and changes in cell shape are indicative of the compound's activity.
Application in Antibody-Drug Conjugates (ADCs)
The extreme potency of dolastatin-related peptides, particularly the synthetic auristatins (MMAE and MMAF), makes them ideal payloads for ADCs. The workflow for developing an auristatin-based ADC is a multi-step process.
Workflow for Auristatin ADC Development
Caption: A typical preclinical to clinical workflow for an auristatin ADC.
This guide provides a foundational understanding of the natural sources, isolation, and characterization of dolastatin-related peptides. The provided protocols and data serve as a starting point for researchers in this dynamic field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of dolastatin 10 by molecular docking method [wisdomlib.org]
Exploring the Peptide Backbone of Auristatin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins represent a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Their profound cytotoxicity, often in the picomolar range, has established them as critical payloads in the development of antibody-drug conjugates (ADCs).[3][4] ADCs leverage the specificity of monoclonal antibodies to deliver these potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][2] The core of the auristatin molecule is a pentapeptide-like structure, and modifications to its peptide backbone have been a key focus of research to optimize potency, hydrophilicity, and suitability for conjugation.[3][5] This guide provides an in-depth exploration of the auristatin peptide backbone, detailing synthetic methodologies, structure-activity relationships, and key experimental protocols for their evaluation.
The Auristatin Peptide Backbone: Structure and Modifications
The archetypal auristatin, monomethyl auristatin E (MMAE), consists of five subunits, often denoted P1 through P5 from the N-terminus to the C-terminus.[3][5] The structure comprises four unique amino acid units: N-methyl-L-valine (P1), L-valine (P2), dolaisoleucine (Dil, P3), and dolaproine (Dap, P4), capped with a C-terminal norephedrine derivative (P5).[1] Monomethyl auristatin F (MMAF), another widely used analogue, features a C-terminal phenylalanine instead of the norephedrine derivative.[4][6]
Extensive research has focused on modifying this peptide backbone to enhance the therapeutic properties of auristatin-based ADCs. These modifications can be broadly categorized into three areas:
-
N-terminal (P1) and C-terminal (P5) Modifications: These have been the most widely explored areas for structure-activity relationship (SAR) studies.[3][5] Modifications at the N-terminus, such as the removal of a methyl group, can provide a site for linker attachment to the monoclonal antibody.[2] C-terminal modifications can influence the overall hydrophilicity and potency of the molecule.[3]
-
Central Peptide Core (P2-P3-P4) Modifications: While less common, modifications within the central core of the peptide are being investigated to modulate activity and physicochemical properties.[3][5] For instance, introducing hydrophilic moieties in this region has been shown to enhance potency and in vivo antitumor activity.[3][5]
-
Side Chain Modifications: Recent studies have explored substitutions of the side chains at the P1 and P5 positions to improve properties like tubulin inhibition and cytotoxicity against resistant cell lines.[4][7]
Synthesis of Auristatin Analogues
The total synthesis of auristatin analogues is a complex, multi-step process that involves the sequential coupling of the constituent amino acid and peptide fragments.[1] A general strategy involves the synthesis of key di- or tri-peptide intermediates, which are then coupled to assemble the full pentapeptide backbone.[1][7]
General Synthetic Workflow
The synthesis typically begins with the preparation of the individual protected amino acid building blocks. These are then coupled in a stepwise manner, followed by deprotection steps to allow for the next coupling reaction. The final step involves the global deprotection of all protecting groups and purification of the final auristatin analogue.
Caption: A generalized workflow for the chemical synthesis of auristatin analogues.
Experimental Protocols
Synthesis of Monomethyl Auristatin E (MMAE)
The following is a representative protocol for the synthesis of MMAE, compiled from established synthetic routes.[1] All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Stepwise Elongation of the Peptide Chain [1]
-
Dipeptide Formation (Boc-L-Val-L-Dil-OMe):
-
To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.
-
Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the resulting dipeptide, Boc-L-Val-L-Dil-OMe, by column chromatography on silica gel.
-
-
Saponification of the Dipeptide:
-
Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.
-
Add lithium hydroxide and stir at room temperature for 4 hours.
-
Acidify the reaction mixture and extract the product with ethyl acetate.
-
-
Coupling with Dolaproine Analogue:
-
Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA.
-
Add the dolaproine analogue and stir overnight.
-
-
Iterative Deprotection and Coupling:
-
Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.
-
Protocol 2: Final Deprotection and Purification of MMAE [1]
-
Global Deprotection: Treat the fully protected peptide with a solution of trifluoroacetic acid to remove all protecting groups.
-
Purification: Purify the final product by high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay
The potency of auristatin analogues is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Protocol 3: MTT Assay for Cell Viability [8]
-
Cell Plating: Seed cancer cells (e.g., SKBR3, MDA-MB-468) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the auristatin analogue in complete cell culture medium. Add 100 µL of the diluted compound to the wells.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Data Acquisition: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance using a microplate reader.[8]
Quantitative Data on Auristatin Analogue Activity
The following table summarizes the in vitro cytotoxicity of various auristatin analogues against different cancer cell lines.
| Analogue | Cell Line | IC50 (nM) | Reference |
| MMAE | MOLM13 | Similar to 13a | [9] |
| Compound 13a (P4 azide) | MOLM13 | Similar to MMAE | [9] |
| Compound 11k | HCT116 | Potent | [7][10] |
| Compound 18d | HCT116 | More potent than MMAF | [7][10] |
| MMAF | HCT116 | - | [7][10] |
| Hydrophilic MMAE (Compound 1) | - | Decreased cytotoxicity | [11] |
| Hydrophilic MMAE (Compound 2) | - | Decreased cytotoxicity | [11] |
Mechanism of Action and Signaling Pathways
Auristatins exert their potent cytotoxic effects primarily by inhibiting tubulin polymerization.[2][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][6]
Caption: The primary mechanism of action for auristatin analogues.
Furthermore, studies have shown that auristatin-based ADCs can act synergistically with inhibitors of the PI3K-AKT-mTOR signaling pathway.[12] This pathway is often hyperactivated in cancer and plays a crucial role in cell growth and survival.[12] Inhibition of this pathway may sensitize cancer cells to the cytotoxic effects of auristatins.[12]
Caption: Interaction of auristatin ADCs with the PI3K-AKT-mTOR signaling pathway.
Conclusion
The peptide backbone of auristatin analogues offers a versatile scaffold for the development of highly potent cytotoxic agents for targeted cancer therapy. A deep understanding of the structure-activity relationships, coupled with robust synthetic and analytical methodologies, is crucial for the rational design of next-generation auristatin-based ADCs with improved efficacy and safety profiles. The continued exploration of modifications to the peptide core and side chains holds significant promise for overcoming challenges such as drug resistance and further enhancing the therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. Auristatins - Creative Biolabs [creativebiolabs.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Monomethyl Auristatin E (MMAE) from Dolavaline-Valine-Dolaisoleucine (Dov-Val-Dil-OH)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the synthesis of the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) from the tripeptide precursor Dolavaline-Valine-Dolaisoleucine (Dov-Val-Dil-OH). MMAE is a critical component of several antibody-drug conjugates (ADCs) used in oncology.[1]
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[2] Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it an effective agent for cancer therapy when targeted to tumor cells via monoclonal antibodies.[2] The synthesis of MMAE is a multi-step process that involves the sequential coupling of unique amino acid residues.[3] The protocol outlined below details the final peptide coupling step to furnish the pentapeptide structure of MMAE, starting from the advanced intermediate this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the final peptide coupling and purification steps in the synthesis of auristatin analogues and related peptide-drug conjugates. Yields and purity are highly dependent on the specific coupling reagents, reaction conditions, and purification methods employed.
Table 1: Peptide Coupling Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Coupling Partner | Dolaproine-Dolaphenine (Dap-Doe) fragment | Inferred from[3][5] |
| Coupling Reagents | EDCI, HOBt, DIPEA | [6][7] |
| Solvent | Anhydrous DMF or CH2Cl2 | [6] |
| Reaction Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 12-24 hours | [3] |
Table 2: Typical Yields and Purity of MMAE Synthesis and Conjugation
| Parameter | Value | Reference |
| Crude Peptide Yield | Variable, dependent on scale and success of coupling | [8][9] |
| Purified Yield (Final Coupling Step) | 50-70% (Typical for peptide couplings) | Inferred from general peptide synthesis literature |
| Purity (Post-HPLC) | >98% | [10] |
| Characterization Methods | LC-MS, 1H NMR | [11] |
Experimental Protocol: Synthesis of MMAE from this compound
This protocol describes the coupling of the tripeptide this compound with a C-terminal dipeptide fragment, such as a Dolaproine-Dolaphenine (Dap-Doe) amide, to form the complete MMAE pentapeptide.
Materials:
-
This compound (TFA salt)[4]
-
Dolaproine-Dolaphenine amide (or a suitable C-terminal precursor with a free amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[6]
-
1-Hydroxybenzotriazole (HOBt)[6]
-
N,N-Diisopropylethylamine (DIPEA)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)[6]
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., acetonitrile, water, TFA for HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the Dolaproine-Dolaphenine amide (1.1 equivalents) in anhydrous DMF.
-
To the this compound solution, add HOBt (1.2 equivalents).
-
-
Peptide Coupling Reaction:
-
Cool the this compound and HOBt solution to 0 °C in an ice bath.
-
Add DIPEA (3 equivalents) to the solution to neutralize the TFA salt and create a basic environment for the coupling reaction.
-
Slowly add EDCI (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the solution of the Dolaproine-Dolaphenine amide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MMAE.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.[3]
-
A typical gradient of acetonitrile in water with 0.1% TFA is used for elution.
-
Collect the fractions containing the pure MMAE and lyophilize to obtain the final product as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized MMAE using analytical LC-MS and 1H NMR spectroscopy.[11]
-
Visualizations
Diagram 1: Experimental Workflow for MMAE Synthesis
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 133120-89-5 | BroadPharm [broadpharm.com]
- 5. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Val-Cit-PABC Linker Conjugation with Auristatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, a critical component connecting the antibody and the payload, dictates the ADC's stability in circulation and the efficiency of drug release at the target site. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a well-established, protease-cleavable system widely used in clinically approved and investigational ADCs.[1][2][3] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in tumor cells.[2][4]
This application note provides detailed protocols for the conjugation of Val-Cit-PABC linkers to auristatin derivatives, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[][6][] Auristatins are highly potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[][8] The combination of a specific antibody, a Val-Cit-PABC linker, and an auristatin payload enables the targeted delivery and controlled release of the cytotoxin within cancer cells, thereby enhancing the therapeutic window and minimizing off-target toxicity.[][]
Mechanism of Action: Intracellular Payload Release
The therapeutic efficacy of an ADC utilizing a Val-Cit-PABC-auristatin conjugate relies on a multi-step intracellular release mechanism.
-
Binding and Internalization : The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of a cancer cell.[9] This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC complex into an endosome.[9]
-
Lysosomal Trafficking : The endosome containing the ADC matures and fuses with a lysosome, an organelle containing a host of degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[2]
-
Enzymatic Cleavage : Within the lysosome, proteases such as Cathepsin B, which are often highly active in tumor cells, recognize and cleave the Val-Cit dipeptide sequence of the linker.[2][4][10] This cleavage occurs specifically at the amide bond between the citrulline and the PABC spacer.[1][10] While initially attributed solely to Cathepsin B, studies have shown other cathepsins (L, S, and F) can also be involved.[1][10]
-
Self-Immolation and Payload Release : The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PABC spacer.[6][9] This "self-immolative" cascade results in the fragmentation of the spacer and the release of the auristatin payload in its unmodified, fully active form.[9][11]
-
Cytotoxic Effect : The released auristatin payload diffuses from the lysosome into the cytoplasm, where it binds to tubulin, disrupting microtubule polymerization.[][8] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, killing the cancer cell.[]
Experimental Protocols
The following protocols provide a general framework for the conjugation of a maleimide-activated Val-Cit-PABC-auristatin linker to a monoclonal antibody via cysteine residues. Cysteine conjugation typically involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for linker attachment.
Protocol 1: Antibody Reduction
This protocol describes the partial or complete reduction of interchain disulfide bonds in an IgG1 antibody to generate reactive thiol (-SH) groups.
Materials:
-
IgG1 Antibody (5-10 mg/mL)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.
Procedure:
-
Antibody Preparation : Buffer exchange the antibody into the Reaction Buffer. Adjust the final concentration to 5-10 mg/mL.
-
Temperature Equilibration : Warm the antibody solution to 37°C.
-
Reduction Reaction : Add the TCEP stock solution to the antibody solution. The molar excess of TCEP will determine the extent of reduction and the final Drug-to-Antibody Ratio (DAR). For a target DAR of 8, a 10-20 fold molar excess of TCEP over the antibody is a typical starting point.[12]
-
Incubation : Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of the targeted disulfide bonds.[12]
-
Cooling : After incubation, cool the reaction mixture to room temperature or 4°C to prepare for the conjugation step.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody's free thiol groups.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Maleimide-activated Val-Cit-PABC-Auristatin (e.g., MC-VC-PAB-MMAE)
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Drug-Linker Preparation : Prepare a concentrated stock solution (e.g., 10-20 mM) of the maleimide-activated drug-linker in DMSO immediately before use. Protect the solution from light.
-
Conjugation Reaction : Add the drug-linker stock solution to the reduced antibody solution while gently vortexing. A slight molar excess (e.g., 1.1 equivalents per available thiol group) of the drug-linker is typically used to drive the reaction to completion.[12]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Protect the reaction from light. The maleimide group will react with the thiol groups to form a stable thioether bond.
-
Quenching (Optional) : The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to react with any excess maleimide-linker.
Protocol 3: ADC Purification
Purification is essential to remove unreacted drug-linker, quenched linker, and any potential aggregates.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) connected to an FPLC or HPLC system.
Procedure:
-
Column Equilibration : Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Sample Loading : Load the crude ADC reaction mixture onto the equilibrated SEC column.
-
Elution : Elute the ADC using the Purification Buffer at a pre-determined flow rate. The ADC, being larger, will elute first, while smaller molecules like the unreacted drug-linker will elute later.
-
Fraction Collection : Collect fractions corresponding to the main protein peak, which contains the purified ADC.
-
Pooling and Concentration : Pool the relevant fractions and concentrate the purified ADC using an appropriate centrifugal filtration device if necessary.
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[12] The principle is that each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for separation of different DAR species.
Materials:
-
Purified ADC
-
HIC HPLC Column (e.g., Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[12]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.[12][13]
Procedure:
-
System Setup : Equilibrate the HIC column on an HPLC system with 100% Mobile Phase A.
-
Sample Injection : Inject 10-20 µg of the purified ADC sample.[12]
-
Gradient Elution : Run a linear gradient from 0% to 100% Mobile Phase B over 15-30 minutes.[12]
-
Detection : Monitor the elution profile at 280 nm.
-
Data Analysis : The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic and bind more tightly to the column. Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.
B. In Vitro Cathepsin B Cleavage Assay
This assay confirms that the linker is cleavable by its target enzyme, releasing the payload.
Materials:
-
Purified ADC (e.g., 1 µM)
-
Human Cathepsin B, activated
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0, with 5 mM DTT
-
Reaction Quenching Solution: Acetonitrile with an internal standard
Procedure:
-
Reaction Setup : In the Assay Buffer, combine the purified ADC and activated Cathepsin B (e.g., final concentration of 20 nM).[2]
-
Incubation : Incubate the reaction at 37°C.[2]
-
Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quenching : Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis : Analyze the quenched samples by LC-MS to quantify the amount of released auristatin payload relative to the total ADC-conjugated payload.
Data Presentation
Quantitative data from conjugation and characterization experiments should be summarized for clarity and comparison.
Table 1: Typical Reaction Conditions for Cysteine-Based Conjugation
| Parameter | Typical Value | Purpose |
|---|---|---|
| Antibody Concentration | 5 - 10 mg/mL | Ensures efficient reaction kinetics. |
| TCEP Molar Excess | 10 - 20x (for DAR8) | Controls the number of disulfide bonds reduced. |
| Reduction Temperature | 37 °C | Facilitates disulfide bond reduction. |
| Reduction Time | 1 - 2 hours | Allows for complete reduction of targeted bonds. |
| Drug-Linker Molar Excess | 1.1x per thiol | Drives conjugation reaction to completion. |
| Conjugation Temperature | 4 °C - Room Temp | Controls reaction rate and antibody stability. |
| Conjugation Time | 1 - 2 hours | Allows for complete thiol-maleimide reaction. |
Table 2: Example of DAR Profile from HIC Analysis
| Eluted Species | Retention Time (min) | Peak Area (%) | Contribution to DAR |
|---|---|---|---|
| DAR 0 | 8.5 | 5.2 | 0.00 |
| DAR 2 | 12.1 | 14.6 | 0.29 |
| DAR 4 | 15.3 | 48.4 | 1.94 |
| DAR 6 | 17.8 | 25.3 | 1.52 |
| DAR 8 | 19.9 | 6.5 | 0.52 |
| Total | | 100.0 | Average DAR = 4.27 |
Table 3: Example of In Vitro Cathepsin B Cleavage Assay Results
| Incubation Time (hours) | % Payload Release |
|---|---|
| 0 | < 1% |
| 1 | 25% |
| 4 | 68% |
| 8 | 85% |
| 24 | > 95% |
Experimental Workflow Visualization
The overall process from antibody preparation to final characterization can be visualized as a sequential workflow.
Troubleshooting and Considerations
-
ADC Aggregation : Auristatin payloads like MMAE are hydrophobic. High DAR ADCs can be prone to aggregation and precipitation, which can negatively impact stability, pharmacokinetics, and efficacy.[12] This can be monitored by SEC. To mitigate this, consider using more hydrophilic linkers (e.g., incorporating PEG spacers) or modified, more hydrophilic auristatin payloads.[12]
-
Linker Instability : While the Val-Cit linker is generally stable in human plasma, it has shown susceptibility to premature cleavage by certain enzymes in mouse plasma (e.g., carboxylesterase 1C) and by human neutrophil elastase, which can lead to off-target toxicity.[1][3] This highlights the importance of evaluating ADC stability in relevant biological matrices. Modifying the peptide sequence, for instance by adding a glutamic acid residue (EVCit), has been shown to improve stability in mice.[13]
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 8. A General ADC Linker - vcMMAE [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Antibody-Drug Conjugates with Monomethyl Auristatin E (MMAE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[1][2] This powerful combination allows for the selective delivery of chemotherapy to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][3] Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5] This document provides a detailed protocol for the preparation of an MMAE-containing ADC utilizing a cysteine-based conjugation strategy with a cleavable valine-citrulline (vc) p-aminobenzylcarbamate (PABC) linker.
Core Principles
The preparation of a cysteine-linked ADC with MMAE generally involves three key stages:
-
Antibody Modification: Partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free sulfhydryl (-SH) groups.
-
Conjugation: Reaction of the reduced antibody with a maleimide-activated drug-linker construct, such as maleimidocaproyl-valine-citrulline-PABC-MMAE (mc-vc-PAB-MMAE).
-
Purification and Characterization: Removal of unreacted drug-linker and analysis of the resulting ADC to determine key quality attributes like the drug-to-antibody ratio (DAR), purity, and homogeneity.
Experimental Workflow
The overall experimental workflow for the preparation of an MMAE-ADC is depicted below.
Caption: Experimental workflow for the preparation of an MMAE-ADC.
Detailed Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[6]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Size-exclusion chromatography (SEC) column (e.g., G-25 desalting column)[1]
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer to a final concentration of approximately 2-10 mg/mL.[6]
-
Reduction: Add a controlled molar excess of the reducing agent (e.g., 1.8 to 10.8-fold molar excess of TCEP) to the antibody solution.[6] The precise molar ratio should be optimized to achieve the desired average drug-to-antibody ratio (DAR).[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for 1-3 hours to facilitate the partial reduction of interchain disulfide bonds.[3][6]
-
Removal of Reducing Agent: Promptly remove the excess reducing agent using a pre-equilibrated SEC desalting column to prevent re-oxidation of the sulfhydryl groups.[3]
Protocol 2: Conjugation of mc-vc-PAB-MMAE to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
mc-vc-PAB-MMAE
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (as used in Protocol 1)
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of mc-vc-PAB-MMAE in an organic co-solvent such as DMSO.[3]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[3]
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).[3] It is advisable to perform this step in the dark to protect any light-sensitive components.[3]
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted drug-linker and other impurities.
Materials:
-
Crude ADC solution from Protocol 2
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)[3]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, potentially with an organic modifier like isopropanol)[6]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the crude ADC solution onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different ADC species.[3] More hydrophobic species, corresponding to higher DAR values, will elute later.[3]
-
Fraction Collection: Collect the fractions corresponding to the desired ADC species.
-
Buffer Exchange: Pool the desired fractions and buffer exchange into a suitable formulation buffer.
Characterization and Data Presentation
Thorough characterization of the final ADC product is critical to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a crucial quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[7]
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Instrumentation:
Procedure:
-
Mobile Phases:
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[1]
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: The average DAR is calculated by integrating the peak areas of the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and using a weighted average formula: DAR = (Σ (Peak Area_n * n)) / (Σ Peak Area_n) where 'n' is the number of drugs attached to the antibody for each peak.[6]
Protocol 5: DAR and Mass Confirmation by Mass Spectrometry (LC-MS)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.[3]
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may be performed to simplify the mass spectrum.[7]
-
LC-MS Analysis: Separate the ADC species using a suitable LC method (e.g., reversed-phase) and analyze the eluent by mass spectrometry.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species and calculate the DAR.[3]
Table 1: Representative HIC-HPLC Data for an MMAE-ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.22 | 10 |
| DAR2 | 6.70 | 35 |
| DAR4 | 8.12 | 45 |
| DAR6 | 9.37 | 10 |
| Average DAR | 3.5 |
Note: Retention times and peak area percentages are illustrative and will vary depending on the specific antibody, linker, and experimental conditions.
In Vitro Cytotoxicity Assay
Protocol 6: MTT Assay for Cytotoxicity Determination
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effect of an ADC.[8]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium
-
96-well plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.[8]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 48-144 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Table 2: Representative Cytotoxicity Data for an Anti-HER2-MMAE ADC
| Cell Line | Target Expression | IC50 (nM) |
| BT-474 | HER2-positive | 0.5 |
| NCI-N87 | HER2-positive | 1.2 |
| MCF-7 | HER2-negative | >1000 |
Note: IC50 values are illustrative and depend on the specific ADC, cell line, and assay conditions.
Mechanism of Action of MMAE-ADC
The mechanism of action for a typical vc-MMAE ADC involves several key steps, from binding to the target cell to the induction of apoptosis.
Caption: Mechanism of action of an MMAE-ADC.
Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[9] Following binding, the ADC-antigen complex is internalized into the cell through endocytosis.[9][10] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline linker.[3][11] This cleavage releases the potent MMAE payload into the cytoplasm.[10] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[4][9][11] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[3][9][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Characterization of Synthetic Dolastatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatins, originally isolated from the sea hare Dolabella auricularia, are a class of potent antimitotic agents that have garnered significant interest in oncology.[1] Synthetic analogues of dolastatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are key components of several FDA-approved antibody-drug conjugates (ADCs).[1][2] The high cytotoxicity of these compounds necessitates rigorous characterization and quantification to ensure the safety and efficacy of novel therapeutics. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification, purity assessment, and quantification of synthetic dolastatins in various matrices.
This document provides detailed application notes and experimental protocols for the mass spectrometric characterization of synthetic dolastatins, with a focus on dolastatin 10 and its analogues.
Data Presentation: Quantitative LC-MS/MS Parameters for Dolastatin Analogues
The following tables summarize typical quantitative performance data for the analysis of key synthetic dolastatins using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, methodology, and matrix.
Table 1: Quantitative LC-MS/MS Parameters for Monomethyl Auristatin E (MMAE)
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 1.01 - 2,200 ng/mL | Rat Plasma | [3] |
| 10 - 10,000 pg/mL | Human Plasma | [4] | |
| 0.0352 - 18.0 ng/mL | Mouse Plasma | [5] | |
| 0.04 - 10.0 ng/mL | Human Serum | [6] | |
| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL | Rat Plasma | [3] |
| 10 pg/mL | Human Plasma | [4] | |
| 0.0352 ng/mL | Mouse Plasma | [5] | |
| 0.04 ng/mL | Human Serum | [6] | |
| Accuracy | Within ±25% | Rat Plasma | [3] |
| Precision | Within ±25% | Rat Plasma | [3] |
| Recovery | 42.84% | Rat Plasma | [3] |
| Internal Standard | MMAE-d8 | Mouse Plasma | [5] |
Table 2: Quantitative LC-MS/MS Parameters for Monomethyl Auristatin F (MMAF)
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 3.02 - 2,200 ng/mL | Rat Plasma | [5] |
| Lower Limit of Quantification (LLOQ) | 3.02 ng/mL | Rat Plasma | [5] |
| Internal Standard | Not specified | Rat Plasma | [5] |
Table 3: Preclinical Pharmacokinetic Parameters of Dolastatin 10
| Parameter | Reported Value | Species | Reference |
| Elimination Half-life (t½) | 5.6 hours | Mouse | [7] |
| Plasma Protein Binding | >81% | Human, Dog, Mouse | [7] |
Experimental Protocols
Protocol 1: Quantification of Synthetic Dolastatins (e.g., MMAE) in Plasma by LC-MS/MS
This protocol describes a general method for the quantitative analysis of synthetic dolastatins in a biological matrix, using MMAE as an example.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., MMAE-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[4][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A specific gradient should be optimized for the specific analogue and column. For example:
-
0-0.5 min: 5% B
-
0.5-5.0 min: 5-95% B (linear gradient)
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B (linear gradient)
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MS Parameters: Instrument-specific parameters such as cone voltage, collision energy, and source temperature should be optimized for maximum signal intensity for each analyte.
Protocol 2: High-Resolution Mass Spectrometry for Structural Confirmation
This protocol is suitable for confirming the identity of newly synthesized dolastatin analogues.
1. Sample Preparation
-
Dissolve the purified synthetic dolastatin analogue in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
2. Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3][8]
-
Ionization Mode: ESI in positive mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500 amu).
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Calculate the elemental composition based on the accurate mass measurement.
-
Compare the measured mass and calculated elemental composition with the theoretical values for the expected structure.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for further structural elucidation.
-
Visualizations
Dolastatin Mechanism of Action
Caption: Mechanism of action of dolastatin analogues.
Experimental Workflow for LC-MS/MS Quantification
Caption: Experimental workflow for dolastatin quantification.
Proposed Fragmentation of the Auristatin Core
Caption: Key fragmentation of MMAF.
References
- 1. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacology of the natural marine product dolastatin 10 (NSC 376128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Determining Drug-to-Antibody Ratio (DAR): A Guide to Key Analytical Methods
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of antibody-drug conjugate (ADC) therapeutics, the accurate determination of the drug-to-antibody ratio (DAR) stands as a critical quality attribute. The DAR, which defines the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of an ADC. To empower researchers, scientists, and drug development professionals in this crucial analysis, this document provides detailed application notes and protocols for the principal analytical methods used for DAR determination: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).
These notes offer a comprehensive overview of the principles, experimental procedures, data analysis workflows, and troubleshooting guidance for each technique. Quantitative data is summarized in comparative tables to facilitate method selection and evaluation. Furthermore, visual diagrams generated using the DOT language illustrate the experimental workflows, providing a clear and concise understanding of each step involved.
Introduction to DAR and its Importance
ADCs are a promising class of biopharmaceuticals that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The conjugation process can result in a heterogeneous mixture of ADC species with varying numbers of drugs attached. The average DAR and the distribution of different DAR species are critical parameters that must be carefully controlled and monitored throughout the development and manufacturing processes. An optimal DAR is essential for achieving the desired therapeutic window, balancing potency with potential toxicity.
Analytical Methods for DAR Determination
Several analytical techniques are employed to characterize the DAR of ADCs. The choice of method depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine conjugation), the properties of the drug and linker, and the desired level of detail (average DAR vs. distribution of DAR species). This guide focuses on three widely used and complementary methods.
Application Note 1: UV-Vis Spectroscopy for Average DAR Determination
Principle: UV-Vis spectroscopy is a straightforward and widely accessible method for determining the average DAR.[1][2][][4] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the conjugated drug.[2][] By measuring the absorbance of the ADC at two wavelengths and using the known extinction coefficients of the antibody and the drug, their respective concentrations can be calculated, allowing for the determination of the average DAR. This method is most effective when the drug has a strong chromophore that absorbs at a wavelength significantly different from the antibody.[]
Quantitative Performance:
| Parameter | Typical Performance |
| Accuracy | Good, but can be affected by the presence of free drug or impurities. |
| Precision (RSD) | Typically <5% |
| Linearity | Dependent on the spectrophotometer and concentration range. |
| LOD/LOQ | Generally in the low µg/mL range. |
| Throughput | High |
| Information | Average DAR |
Experimental Protocol:
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Purified ADC sample
-
Unconjugated antibody (for extinction coefficient determination)
-
Free drug (for extinction coefficient determination)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Determination of Extinction Coefficients:
-
Prepare a series of known concentrations of the unconjugated antibody in the buffer.
-
Measure the absorbance at 280 nm for each concentration and plot absorbance vs. concentration. The slope of the line represents the extinction coefficient of the antibody (εAb,280).
-
Repeat the process for the free drug at its absorbance maximum (λmax,drug) to determine its extinction coefficient (εdrug,λmax). Also, determine the extinction coefficient of the drug at 280 nm (εdrug,280) and the antibody at the drug's λmax (εAb,λmax).
-
-
Sample Preparation:
-
Dilute the ADC sample with buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_drug) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A280 = (εAb,280 * C_Ab) + (εdrug,280 * C_drug)
-
Aλmax = (εAb,λmax * C_Ab) + (εdrug,λmax * C_drug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_drug / C_Ab
-
-
Troubleshooting:
-
High Background Absorbance: May be due to buffer components or scattering from aggregated protein. Ensure the buffer is properly blanked and centrifuge or filter the sample to remove aggregates.[5]
-
Non-linear Beer-Lambert Plot: Can occur at high concentrations. Dilute the sample to ensure the absorbance is within the linear range.[6]
-
Inaccurate Results: The presence of free, unconjugated drug in the sample can lead to an overestimation of the DAR.[7] Purification of the ADC prior to measurement is recommended.
Workflow Diagram:
Application Note 2: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
Principle: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on their hydrophobicity.[8][9] The conjugation of hydrophobic drug molecules to the antibody increases its overall hydrophobicity. HIC separates molecules under non-denaturing conditions using a high-salt mobile phase to promote interaction with a hydrophobic stationary phase, followed by elution with a decreasing salt gradient.[9][10] Species with a higher DAR are more hydrophobic and elute later, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.[10][11] HIC is particularly well-suited for the analysis of cysteine-linked ADCs.[12]
Quantitative Performance:
| Parameter | Typical Performance |
| Accuracy | High, provides relative quantitation of DAR species. |
| Precision (RSD) | Excellent, typically <1% for retention times and <5% for peak areas.[12] |
| Linearity | Good over a defined concentration range. |
| LOD/LOQ | Dependent on the detector and sample concentration. |
| Throughput | Medium |
| Information | Average DAR and distribution of DAR species. |
Experimental Protocol:
Materials:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol)
-
Purified ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all resolved DAR species in the chromatogram.
-
The relative percentage of each DAR species is calculated from its peak area relative to the total peak area.
-
The average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of DARn * n) / 100
-
Where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
-
Troubleshooting:
-
Poor Resolution: Optimize the gradient slope, mobile phase composition (salt type and concentration, organic modifier), or try a different HIC column with a different hydrophobicity.[13]
-
Peak Tailing: May be caused by secondary interactions with the stationary phase. Adjusting the pH or adding a small amount of organic modifier to the mobile phase can help.
-
Carryover: Hydrophobic species can sometimes be retained on the column. A thorough column wash with a high concentration of organic solvent after each run is important.
Workflow Diagram:
Application Note 3: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for DAR Determination
Principle: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) is a high-resolution technique that provides detailed information about the DAR and the drug distribution on the antibody light and heavy chains.[14][15] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[15][16] The separation is based on the hydrophobicity of the protein chains, with drug conjugation increasing their retention on the RPLC column. The high-resolution mass spectrometer allows for accurate mass measurement of the eluting species, enabling unambiguous identification of unconjugated and conjugated chains and the calculation of the average DAR.[14] RPLC-MS is also suitable for the analysis of intact lysine-conjugated ADCs.[17]
Quantitative Performance:
| Parameter | Typical Performance |
| Accuracy | High, provides accurate mass measurements for confident identification. |
| Precision (RSD) | Good, typically <10% for relative peak areas. |
| Linearity | Good over a defined concentration range. |
| LOD/LOQ | High sensitivity, typically in the low ng/mL to pg/mL range.[18] |
| Throughput | Medium to Low |
| Information | Average DAR, distribution on light and heavy chains, and mass confirmation. |
Experimental Protocol:
Materials:
-
LC-MS system (UHPLC coupled to a high-resolution mass spectrometer, e.g., Q-TOF or Orbitrap)
-
Reversed-phase column (e.g., C4, C8)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reducing agent (e.g., Dithiothreitol, DTT) for cysteine-linked ADCs
-
Purified ADC sample
Procedure:
-
Sample Preparation (for Cysteine-linked ADCs):
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT at 37 °C for 30 minutes) to cleave the disulfide bonds.
-
-
Chromatographic Separation:
-
Equilibrate the RPLC column with a low percentage of Mobile Phase B.
-
Inject the prepared (reduced or intact) ADC sample.
-
Apply a linear gradient from a low to a high percentage of Mobile Phase B to elute the protein chains.
-
-
Mass Spectrometry Analysis:
-
The eluent is introduced into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the light and heavy chains (or intact ADC).
-
Identify the peaks corresponding to the unconjugated and conjugated chains based on their mass.
-
Calculate the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
The average DAR is calculated based on the weighted average of the drug-loaded chains.
-
Troubleshooting:
-
Poor Peak Shape or Recovery: Hydrophobic drug-conjugated chains can exhibit poor peak shape or recovery. Optimizing the gradient, temperature, and using a different stationary phase can help. The use of elevated temperatures (60-80°C) is common in RPLC of ADCs.[14]
-
In-source Fragmentation: The linker or drug may be labile under the MS source conditions. Optimization of source parameters (e.g., cone voltage) is crucial to minimize fragmentation.[19]
-
Complex Spectra: The presence of multiple charge states and glycoforms can lead to complex spectra. Deconvolution software is essential for data interpretation. Deglycosylation of the ADC prior to analysis can simplify the spectra.
Workflow Diagram:
Method Comparison and Selection
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) |
| Principle | Absorbance Measurement | Hydrophobicity-based Separation | Hydrophobicity-based Separation with Mass Detection |
| Information | Average DAR | Average DAR & Distribution | Average DAR, Distribution on Chains, Mass Confirmation |
| Sample Prep | Minimal | Dilution in high salt buffer | Reduction (for Cys-linked) |
| Throughput | High | Medium | Medium to Low |
| Advantages | Simple, rapid, high throughput | Good resolution of DAR species, non-denaturing | High resolution, high sensitivity, detailed structural information |
| Limitations | Only average DAR, susceptible to interference | Not always MS-compatible, may not resolve positional isomers | Denaturing for Cys-linked ADCs, potential for in-source fragmentation |
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of antibody-drug conjugate characterization. UV-Vis spectroscopy, HIC, and RPLC-MS are powerful and complementary techniques that provide different levels of information about the DAR. The choice of method will depend on the specific analytical needs, the stage of development, and the characteristics of the ADC. By understanding the principles, protocols, and limitations of each technique, researchers can confidently and accurately characterize this critical quality attribute, ensuring the development of safe and effective ADC therapeutics.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Dov-Val-Dil-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dov-Val-Dil-OH is a crucial tripeptide fragment integral to the structure of dolastatin 10 and its potent analogues, which are highly cytotoxic agents used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] As an intermediate in the synthesis of these powerful anti-cancer compounds, its efficient incorporation into larger peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is of significant interest to researchers in oncology and drug development. This document provides detailed application notes and protocols for the effective use of this compound as a building block in SPPS, addressing its unique structural features, such as the N,N-dimethylated N-terminus and the sterically hindered amino acid residues.
Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | N/A |
| Molecular Formula | C22H43N3O5 | [1] |
| Molecular Weight | 429.6 g/mol | [1] |
| CAS Number | 133120-89-5 | [1] |
| Appearance | White Solid | N/A |
| Storage | -20°C | [1] |
Solid-Phase Peptide Synthesis (SPPS) Workflow Using this compound
The general workflow for incorporating this compound into a peptide sequence on a solid support is depicted below. A key feature of this workflow is the absence of an N-terminal deprotection step for the this compound unit, as its N,N-dimethylated terminus is stable to standard deprotection conditions.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the immobilization of the C-terminal carboxylic acid of this compound onto a highly acid-labile resin, which allows for the subsequent cleavage of the peptide with minimal side reactions.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
Methanol (MeOH)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in the SPPS reaction vessel.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Add DIPEA (4.0 eq relative to this compound) to the dissolved tripeptide solution.
-
Drain the DCM from the swollen resin and add the this compound/DIPEA solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading efficiency can be determined by gravimetric analysis or by a test cleavage of a small amount of resin.
Quantitative Data Summary: Loading Efficiency
| Resin Type | Loading Conditions | Loading Efficiency (%) | Reference |
| 2-Chlorotrityl Chloride | 1.2 eq this compound, 4 eq DIPEA, DCM, 4h, RT | Estimated >90% | Based on similar protocols[4][5] |
Protocol 2: Chain Elongation - Coupling of the Next Amino Acid
Due to the N,N-dimethylated N-terminus of the immobilized this compound, this step does not require a prior deprotection. The coupling of the subsequent amino acid can be challenging due to steric hindrance and requires potent coupling reagents.
Materials:
-
Dov-Val-Dil-Resin (from Protocol 1)
-
Fmoc-protected amino acid (4.0 eq)
-
HATU (3.9 eq) or PyAOP (4.0 eq) and HOAt (4.0 eq)
-
DIPEA (8.0 eq)
-
DMF, peptide synthesis grade
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Swell the Dov-Val-Dil-Resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
In a separate flask, dissolve the Fmoc-protected amino acid, HATU (or PyAOP/HOAt), and DIPEA in DMF.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (note: this will test for the presence of the incoming amino acid's primary amine, not the resin-bound secondary amine).
-
If the coupling is incomplete, a second coupling can be performed with a fresh solution of activated amino acid.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
Quantitative Data Summary: Coupling Efficiency for Subsequent Residue
| Coupling Reagent | Conditions | Coupling Efficiency (%) | Reference |
| HATU/DIPEA | 4 eq Fmoc-AA, 3.9 eq HATU, 8 eq DIPEA, DMF, 2h, RT | Typically >95% for hindered couplings | [6][7] |
| PyAOP/HOAt/DIPEA | 4 eq Fmoc-AA, 4 eq PyAOP, 4 eq HOAt, 8 eq DIPEA, DMF, 2h, RT | High efficiency for N-methylated peptides | [6] |
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the final peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptidyl-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Quantitative Data Summary: Overall Yield and Purity
| Peptide Sequence | Synthesis Method | Overall Yield (%) | Purity (%) | Reference |
| Dolastatin Analogue | Solution-phase coupling of this compound | 58% | >95% after HPLC | [8][9] |
| Dolastatinol | SPPS on 2-CTC resin | 26% | >95% after HPLC | [10] |
Signaling Pathways and Biological Context
Peptides synthesized using this compound are primarily analogues of dolastatin 10, which are potent inhibitors of tubulin polymerization.[10] By binding to the vinca domain of tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism of action is central to their application as cytotoxic payloads in ADCs.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a convergent and efficient route to novel dolastatin 10 analogues for ADC development. While the sterically hindered nature of this tripeptide and its N,N-dimethylated terminus present unique challenges, the protocols outlined in this document, utilizing appropriate resins and potent coupling reagents, offer a robust framework for its successful incorporation. Careful optimization of loading, coupling, and cleavage conditions is crucial for achieving high yields and purity of the final peptide product. The resulting peptides are valuable tools for cancer research and the development of next-generation targeted therapeutics.
References
- 1. bachem.com [bachem.com]
- 2. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking Auristatins to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and methodologies for conjugating highly potent auristatin payloads to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs). This document covers the fundamental components, conjugation chemistries, experimental protocols, and characterization methods critical for the successful development of auristatin-based ADCs.
Introduction to Auristatin-Based ADCs
Auristatin-based ADCs are a prominent class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of an auristatin payload.[1] These ADCs are designed to selectively deliver the cytotoxic agent to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity associated with traditional chemotherapy.[1][2]
The general structure of an auristatin-based ADC comprises three key components:
-
Monoclonal Antibody (mAb): A humanized or human mAb that provides high selectivity for a tumor-associated antigen.[3]
-
Auristatin Payload: A synthetic analog of the natural product dolastatin 10, which is a highly potent antimitotic agent.[1] Monomethylauristatin E (MMAE) and monomethylauristatin F (MMAF) are two of the most widely used auristatin derivatives in ADC development.[4]
-
Linker: A chemical moiety that connects the auristatin payload to the mAb. The linker is designed to be stable in systemic circulation and to release the payload within the target cancer cell.[1][3]
Mechanism of Action
The primary mechanism of action for auristatin-based ADCs involves the disruption of the microtubule network within cancer cells.[1] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis.[1][2] The ADC is then trafficked to lysosomes, where the linker is cleaved, releasing the active auristatin payload into the cytoplasm.[1] The released auristatin binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and subsequent apoptosis.[1]
Furthermore, some auristatin-based ADCs can induce immunogenic cell death (ICD), a process that stimulates an anti-tumor immune response.[1] This dual mechanism of direct cytotoxicity and immune stimulation contributes to their therapeutic efficacy.[1]
Caption: Mechanism of action of an auristatin-based ADC.
Linker Chemistries for Auristatin Conjugation
The choice of linker is critical for the efficacy and safety of an ADC. The linker must be stable in circulation to prevent premature drug release and efficiently release the payload inside the target cell.[1] There are two main classes of linkers used for auristatin ADCs: cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as proteases, low pH, or a reducing environment.
-
Protease-Sensitive Linkers: These are the most common type of cleavable linkers for auristatin ADCs.[5] A widely used example is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[6][7] The mc-vc-PABC-MMAE construct is a well-established linker-drug combination used in several approved ADCs.[3]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[5]
-
Glucuronide Linkers: These linkers can be cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment.[4] This approach can also be used to increase the hydrophilicity of the linker-payload.[4]
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1] An example is the use of a maleimidocaproyl (mc) linker, which results in the release of the auristatin payload with the linker and the cysteine residue from the antibody still attached.[4]
Caption: Major types of linkers for auristatin ADCs.
Experimental Protocols
Protocol for Cysteine-Based MMAE Conjugation
This protocol describes a common method for conjugating MMAE to a monoclonal antibody via the native interchain cysteine residues. This process involves the reduction of disulfide bonds, followed by conjugation with a maleimide-containing linker-drug.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
MC-Val-Cit-PABC-MMAE (vc-MMAE) dissolved in dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffers and solvents
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a final concentration of 5-10 mg/mL in PBS.
-
Disulfide Bond Reduction:
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Drug-Linker Preparation:
-
Dissolve the mc-vc-PABC-MMAE in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the dissolved mc-vc-PABC-MMAE to the reduced antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reactants using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine buffer, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using methods described in Section 5.
-
Caption: General workflow for cysteine-based ADC conjugation.
Characterization of Auristatin ADCs
Thorough characterization of ADCs is essential to ensure their quality, consistency, and efficacy. Key parameters to analyze include the drug-to-antibody ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR represents the average number of drug molecules conjugated to a single antibody. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This is a relatively simple and rapid method. The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance at 280 nm (for the protein) and at the wavelength of maximum absorbance for the drug-linker (e.g., ~248 nm for MMAE). The DAR can then be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) can be resolved. The relative peak areas can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the DAR by determining the molecular weights of the different ADC species. This technique can also provide information about the distribution of drug loading.
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance of protein and drug | Simple, rapid, and cost-effective | Lower accuracy, requires known extinction coefficients |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides information on DAR distribution | Can be influenced by formulation buffer, requires method development |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures molecular weight of ADC species | High accuracy and provides detailed distribution | Requires specialized equipment and expertise |
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the efficacy and safety of the product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation and assess purity.
In Vitro and In Vivo Stability
-
Plasma Stability Assays: The stability of the ADC in plasma is crucial to prevent premature drug release. This can be assessed by incubating the ADC in plasma and analyzing the amount of released drug over time using techniques like LC-MS/MS.
-
Pharmacokinetic (PK) Studies: In vivo PK studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and the released payload.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative auristatin-based ADCs.
Table 2: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin (cAC10-vc-MMAE) | CD30 | Karpas 299 | 1.8 ± 0.4 |
| Brentuximab vedotin (cAC10-vc-MMAE) | Raji-CD30+ | 3.6 ± 0.6 | |
| Site-specific cAC10-ADC (DAR 4) | CD30 | Karpas 299 | 2.0 ± 0.4 |
| Site-specific cAC10-ADC (DAR 4) | Raji-CD30+ | 4.9 ± 1.0 |
Data adapted from relevant research articles.[9]
Table 3: Pharmacokinetic Parameters of Approved Auristatin ADCs
| ADC | Mean ADC Clearance | Mean MMAE Clearance | ADC Half-life | MMAE Half-life |
| Brentuximab vedotin | 1.5 L/day | 66.5 L/day | ~4 days | ~6 days |
| Enfortumab vedotin | 0.11 L/h | 2.11 L/h | 3.6 days | 2.6 days |
| Polatuzumab vedotin | 0.9 L/day | 8.9 L/day | ~8 days | ~12 days |
Data presented as representative values and can vary based on the specific study.[1]
Conclusion
The development of auristatin-based ADCs is a complex process that requires careful consideration of the antibody, linker, and payload. The techniques and protocols outlined in these application notes provide a foundation for researchers and drug developers to design, synthesize, and characterize novel and effective auristatin ADCs for targeted cancer therapy. The continuous evolution of linker technologies and conjugation methods, including the development of more hydrophilic linkers and site-specific conjugation techniques, holds the promise of further improving the therapeutic window of these potent anti-cancer agents.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Development of potent monoclonal antibody auristatin conjugates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dolastatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of dolastatins and their analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low natural abundance of dolastatins?
The natural source of dolastatins, such as dolastatin 10, is the sea hare Dolabella auricularia. However, the yield from this marine mollusk is exceptionally low, on the order of 10⁻⁶ to 10⁻⁷ percent (approximately 1.0 mg per 100 kg of the organism)[1]. More recent research suggests that the actual producer may be a marine cyanobacterium on which the sea hare feeds[2][3]. This scarcity necessitates robust and high-yielding synthetic routes for research and development.
Q2: What are the main synthetic strategies for producing dolastatins?
The two main approaches are linear and convergent synthesis.
-
Linear Synthesis: This method involves the sequential coupling of amino acid residues from one end of the peptide to the other. While straightforward, the overall yield can be low due to the cumulative loss at each step of a long synthetic sequence.
-
Convergent Synthesis: This strategy involves the independent synthesis of several fragments of the molecule, which are then coupled together in the final stages[2]. This approach can lead to higher overall yields as the number of sequential steps is reduced. Solid-phase peptide synthesis (SPPS) is a common technique employed within a convergent strategy[2][4].
Q3: How do modifications to the dolastatin structure affect synthesis and yield?
Modifications to the dolastatin backbone, often at the N-terminal (P1) and C-terminal (P5) subunits, are common for developing analogues with improved properties such as increased potency or suitability for antibody-drug conjugate (ADC) payloads[5][6][7][8][9]. While these modifications can enhance biological activity, they may also introduce new synthetic challenges that can impact the overall yield. For example, introducing functional groups for linker attachment can require additional protection and deprotection steps, potentially lowering the yield[1][5].
Troubleshooting Guide
Problem 1: Low Yield in Peptide Coupling Reactions
The formation of amide bonds between the constituent amino acid residues is a critical step where yield can be compromised.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | Select a more appropriate coupling reagent based on the specific amino acid residues being joined. Commonly used reagents include EDCI/HOBt, HATU, and DEPC[1][5]. For sterically hindered couplings, more potent reagents like HATU may be necessary. |
| Steric Hindrance | The unique and sterically bulky amino acid residues in dolastatins can hinder efficient coupling. To address this, extend reaction times, increase the temperature, or use a pseudo-high dilution technique. |
| Racemization | Epimerization at the chiral centers can occur during activation and coupling, leading to diastereomeric impurities that are difficult to separate and result in a lower yield of the desired product. The use of additives like HOBt or HOAt can help to suppress racemization[2]. |
| Side Reactions | Unwanted side reactions, such as the formation of diketopiperazines, particularly when dealing with dipeptides containing proline, can significantly reduce the yield of the desired linear peptide[10]. Using prolinol as a precursor can help to mitigate this issue[10]. |
Problem 2: Poor Yield During Macrolactonization (for cyclic analogues)
Cyclization to form macrocyclic dolastatin analogues is often a low-yielding step.
| Potential Cause | Recommended Solution |
| Unfavorable Conformation for Cyclization | The linear precursor may adopt a conformation that is not conducive to ring closure. The choice of solvent and temperature can influence the conformational equilibrium. |
| Intermolecular vs. Intramolecular Reactions | At higher concentrations, intermolecular reactions leading to dimerization or polymerization can compete with the desired intramolecular cyclization. Performing the reaction under high-dilution conditions (e.g., 0.00014 M) is crucial to favor the formation of the monomeric macrocycle[5]. |
| Ineffective Macrolactonization Reagent | The choice of cyclization reagent is critical. While reagents like MNBA have been used, they can result in low yields. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, CMPI) has been shown to significantly improve the yield of macrolactonization in the synthesis of dolastatin 16 derivatives[11]. |
Problem 3: Product Loss During Purification
The final yield can be significantly impacted by losses during the purification of the crude product.
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | Closely related impurities, such as diastereomers, can be difficult to separate from the desired product using standard chromatographic techniques. High-performance liquid chromatography (HPLC) with an appropriate column and gradient elution is often necessary for achieving high purity[2][4]. |
| Product Degradation on Silica Gel | Some dolastatin analogues may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Using neutral or deactivated silica, or employing alternative purification methods like preparative HPLC, can prevent this[2]. |
| Suboptimal Purification Strategy | A multi-step purification strategy can lead to cumulative losses. Optimize the purification workflow by minimizing the number of steps. For instance, a preliminary purification using solid-phase extraction (SPE) can remove major impurities, simplifying the subsequent HPLC step and improving overall recovery[12]. |
Experimental Protocols
General Peptide Coupling using HATU
This protocol is a representative example for the coupling of amino acid residues in dolastatin synthesis.
-
Dissolve the N-terminally protected amino acid or peptide fragment (1.0 equiv) and the C-terminally protected amino acid or peptide fragment (1.0 equiv) in a suitable aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Wash the organic layer sequentially with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Macrolactonization using CMPI (Mukaiyama's Reagent)
This protocol describes a method to improve the yield of the cyclization step for macrocyclic dolastatin analogues.
-
Prepare a solution of the linear seco-acid precursor in a suitable solvent (e.g., CH₂Cl₂) under high-dilution conditions (e.g., 0.1-1.0 mM).
-
In a separate flask, prepare a solution of 2-chloro-1-methylpyridinium iodide (CMPI) (1.5-3.0 equiv) and a base such as triethylamine or proton sponge (3.0-5.0 equiv) in the same solvent.
-
Add the solution of the seco-acid to the CMPI solution dropwise over an extended period (e.g., 4-8 hours) at room temperature or elevated temperature (e.g., 40 °C).
-
After the addition is complete, continue stirring the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction, concentrate the solvent, and purify the crude macrocycle by chromatography.
Visualizations
Caption: Convergent synthesis workflow for a dolastatin analogue.
Caption: Decision tree for troubleshooting low peptide coupling yields.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. | Semantic Scholar [semanticscholar.org]
- 10. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Side Reactions in MMAE Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the conjugation of monomethyl auristatin E (MMAE). The following guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during MMAE conjugation?
A1: The most prevalent side reactions during MMAE conjugation to antibodies or other targeting molecules include:
-
Linker Instability: Premature cleavage of the linker, often due to hydrolysis of the maleimide group or a retro-Michael reaction, can lead to payload loss.[1][2][3][4]
-
Aggregation: The hydrophobic nature of MMAE and some linkers can cause the antibody-drug conjugate (ADC) to aggregate, impacting its solubility, stability, and efficacy.[5][6][7][8][9]
-
Low Drug-to-Antibody Ratio (DAR): Inefficient conjugation can result in a lower than expected number of MMAE molecules attached to each antibody, potentially reducing the ADC's potency.[8][10][]
-
Off-Target Toxicity: Premature release of the cytotoxic MMAE payload in circulation can lead to toxicity in healthy tissues.[4][12][13]
Q2: How can I prevent premature drug release from my MMAE conjugate?
A2: Premature drug release is often due to the instability of the thiosuccinimide linkage formed between a maleimide linker and a thiol group on the antibody.[2][4] To mitigate this, you can:
-
Promote Succinimide Ring Hydrolysis: The hydrolyzed form of the thiosuccinimide ring is more stable and resistant to the retro-Michael reaction that causes drug release.[1][2][4] This can be achieved by:
-
Select a More Stable Linker: Consider using next-generation linkers designed to enhance stability by promoting rapid hydrolysis of the thiosuccinimide ring.[4]
Q3: My ADC is aggregating. What are the potential causes and how can I fix it?
A3: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like MMAE.[7][8][9] Key factors and troubleshooting steps are:
-
High Drug-to-Antibody Ratio (DAR): A higher drug load increases the overall hydrophobicity of the ADC, promoting aggregation.[8][15][16] Aim for an optimal DAR, typically between 2 and 4, as higher ratios can lead to faster clearance and a narrower therapeutic window.[16][17]
-
Hydrophobic Linker: The linker itself can contribute to hydrophobicity.[8] If possible, select a more hydrophilic linker.
-
Improper Buffer Conditions: The buffer composition, including pH and excipients, can significantly impact ADC stability.[8] Screen different buffer conditions to find the optimal formulation for your ADC.
-
Conjugation Process: Aggregation can occur during the conjugation reaction itself.[5][6] One strategy to prevent this is to immobilize the antibodies on a solid-phase support during conjugation, which physically separates them and prevents aggregation.[5][6][9]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time. Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[8][10] |
| Re-oxidation of Thiols | Proceed with the conjugation step promptly after the reduction and removal of the reducing agent to prevent the reformation of disulfide bonds.[10] |
| Interfering Buffer Components | Ensure your antibody buffer is free of primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) that can compete with the antibody for conjugation. Perform a buffer exchange if necessary.[10] |
| Low Antibody Purity or Concentration | Use a highly pure antibody (>95%) to avoid competition from protein impurities. A higher antibody concentration can also drive the reaction forward.[10] |
| Suboptimal Reaction pH | The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5.[8] Operating outside this range can lead to side reactions like maleimide hydrolysis.[8][] |
| Degraded Linker-Drug | Ensure that your MMAE-linker conjugate is fresh and has been stored properly to prevent degradation, such as hydrolysis of the maleimide group.[10][] |
Issue 2: ADC Instability and Premature Drug Release
If you suspect your ADC is unstable and releasing the MMAE payload prematurely, follow these steps:
| Potential Cause | Troubleshooting Action |
| Retro-Michael Reaction | This reaction leads to the deconjugation of the drug-linker.[1][3][4] To stabilize the linkage, promote the hydrolysis of the thiosuccinimide ring. This can be facilitated by using linkers designed for rapid hydrolysis or by adjusting the formulation to a neutral or slightly alkaline pH.[2][] |
| Linker Cleavage in Plasma | Some linkers are susceptible to cleavage by enzymes present in plasma.[2] If this is a concern, consider using a more stable linker chemistry or a linker designed for specific cleavage at the target site. |
| Incorrect Formulation | The storage and formulation buffer can impact ADC stability. Under weakly acidic conditions (pH 6.0), a hydrolyzed succinimide ring can partially close again, making it susceptible to the reverse Michael reaction.[1] |
Experimental Protocols
Protocol 1: Verification of Free Sulfhydryl Groups using Ellman's Reagent
This protocol allows for the quantification of free thiol groups on the antibody after the reduction step, ensuring that the antibody is ready for conjugation.
Materials:
-
Reduced antibody sample
-
Ellman's Reagent (DTNB) solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Methodology:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Add a known concentration of the reduced antibody to the reaction buffer.
-
Add the DTNB solution to the antibody sample and to the standards.
-
Incubate the reaction at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free sulfhydryl groups in the antibody sample by comparing its absorbance to the standard curve.
Protocol 2: General MMAE Conjugation to a Reduced Antibody
This protocol outlines the basic steps for conjugating a maleimide-activated MMAE linker to a reduced antibody.
Materials:
-
Reduced antibody in a suitable buffer (pH 6.5-7.5, free of interfering substances)[8]
-
MMAE-maleimide linker dissolved in an organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetyl-cysteine)
-
Purification system (e.g., size exclusion chromatography)
Methodology:
-
Reduction: Reduce the interchain disulfide bonds of the antibody using a suitable reducing agent (e.g., TCEP or DTT).
-
Buffer Exchange: Immediately after reduction, remove the excess reducing agent via buffer exchange into a degassed conjugation buffer (pH 6.5-7.5).[8]
-
Conjugation: Add the MMAE-maleimide linker solution to the reduced antibody at a specific molar ratio to target the desired DAR.
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-2 hours.[10]
-
Quenching: Add an excess of the quenching reagent to react with any unreacted maleimide groups.[10]
-
Purification: Purify the ADC to remove unconjugated linker-drug, quenching agent, and any aggregates using a suitable chromatography method like size exclusion chromatography (SEC).[10]
-
Characterization: Characterize the purified ADC to determine the DAR (e.g., using HIC-HPLC or Mass Spectrometry) and the level of aggregation (e.g., using SEC).[10]
Visualizations
Caption: Experimental workflow for MMAE conjugation to an antibody.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. adcreview.com [adcreview.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 10. benchchem.com [benchchem.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Auristatin-Based ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for auristatin-based antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of auristatin-based ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield and Inconsistent Results | Suboptimal reaction conditions (e.g., pH, temperature, reaction time).[] Poor quality or insufficient purity of the antibody or drug-linker.[][2] Interference from antibody buffer additives.[2] | Optimize reaction parameters such as pH, temperature, and incubation time. Ensure high purity (>95%) of the antibody and drug-linker.[2] Perform buffer exchange to remove interfering substances.[2] |
| ADC Aggregation and Precipitation | Increased hydrophobicity of the ADC, especially with high DAR and hydrophobic payloads like MMAE.[3][4] Unfavorable buffer conditions (e.g., pH close to the antibody's isoelectric point, suboptimal salt concentration).[3] | Utilize more hydrophilic auristatin payloads (e.g., auristatin glycosides like MMAU).[3][5] Incorporate hydrophilic linkers, such as polyethylene glycol (PEG) spacers.[3][6] Screen different buffer conditions to find the optimal formulation for your specific ADC.[3] |
| High DAR Leading to Rapid Clearance and Reduced Efficacy In Vivo | Increased hydrophobicity of high DAR ADCs can lead to faster clearance from circulation.[3][7][8][9] High DAR can negatively impact pharmacokinetics.[7][10] | Aim for an optimal DAR, which is often found to be between 2 and 4 for many ADCs, to balance efficacy and clearance.[][11] Consider using site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.[12] Employ hydrophilic linkers or payloads to mitigate the hydrophobicity of high DAR ADCs.[6][9][13] |
| Inaccurate or Inconsistent DAR Measurement | The chosen analytical method may not be suitable for the specific ADC or may have limitations. For example, UV-Vis spectrophotometry provides an average DAR but no information on drug load distribution. The ADC sample may be heterogeneous, containing a mixture of species with different DARs.[12] | Use a combination of orthogonal analytical methods for a comprehensive characterization of DAR. Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for determining both average DAR and drug distribution.[14][][16] Ensure proper sample preparation and instrument calibration before analysis.[10] |
| Under-conjugation (Lower than expected DAR) | Insufficient amount of reducing agent for cysteine-based conjugation. Steric hindrance from the linker or payload. Inaccessible conjugation sites on the antibody.[17] | Increase the molar excess of the reducing agent (e.g., TCEP) to ensure complete reduction of disulfide bonds.[3] Optimize the linker design to reduce steric hindrance. Use site-specific conjugation techniques to target more accessible sites. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal drug-to-antibody ratio (DAR) for an auristatin-based ADC?
A1: There is no single "ideal" DAR for all auristatin-based ADCs, as the optimal ratio depends on the specific antibody, target antigen, linker, and auristatin payload.[9] Generally, a DAR of 3.5 to 4 is considered optimal for many ADCs, balancing potency with favorable pharmacokinetics.[7] A low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity, aggregation, and faster clearance from the bloodstream.[7][12][16]
Q2: How does a high DAR with a hydrophobic auristatin payload like MMAE affect the ADC?
A2: A high DAR with a hydrophobic payload like monomethyl auristatin E (MMAE) significantly increases the overall hydrophobicity of the ADC. This can lead to several challenges, including intermolecular aggregation and precipitation, which can negatively impact stability and increase immunogenicity.[3] Furthermore, these high DAR ADCs often exhibit accelerated plasma clearance, reducing their exposure to the tumor and potentially diminishing their in vivo antitumor activity.[3][8]
Q3: What are the primary methods for determining the DAR of an ADC?
A3: Several analytical techniques are used to determine the DAR of an ADC. The most common methods include:
-
Ultraviolet-visible (UV-Vis) Spectrophotometry: A simple and quick method that provides an average DAR value but does not give information about the distribution of different drug-loaded species.[14][][16]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different DARs based on their hydrophobicity, allowing for the determination of both the average DAR and the distribution of drug loads.[14][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides detailed information on the molecular weight of different ADC species, enabling accurate calculation of the DAR and identification of different drug-conjugated forms.[10][14][]
Q4: How can I achieve a high DAR (e.g., DAR 8) while minimizing aggregation and rapid clearance?
A4: Achieving a stable and effective high DAR ADC requires strategies to mitigate the increased hydrophobicity. Key approaches include:
-
Utilizing Hydrophilic Auristatin Payloads: Employing auristatin derivatives with increased hydrophilicity, such as auristatin glycosides (e.g., MMAU), can reduce aggregation and improve the properties of high DAR ADCs.[3][18][5]
-
Incorporating Hydrophilic Linkers: Engineering the linker with hydrophilic spacers, like polyethylene glycol (PEG), can effectively "mask" the hydrophobicity of the payload and improve the pharmacokinetic profile.[3][6]
-
Site-Specific Conjugation: Using techniques that allow for conjugation at specific sites on the antibody can lead to the production of homogeneous ADCs with a defined DAR of 8, which may have improved therapeutic indices.[12]
Q5: What is the mechanism of action for auristatin-based ADCs?
A5: The mechanism of action for auristatin-based ADCs involves several steps. First, the ADC binds to a specific target antigen on the surface of a cancer cell.[][20] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[][20] Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the potent auristatin payload.[20] The released auristatin then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[20]
Experimental Protocols
Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of an auristatin-based ADC using HIC.
1. Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
2. Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DARs.[3]
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Determination of DAR by LC-MS
This protocol outlines a general procedure for DAR determination using LC-MS.
1. Materials:
-
ADC sample
-
Optional: Reducing agent (e.g., DTT), deglycosylating enzyme (e.g., PNGase F)
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
-
Appropriate LC column (e.g., reversed-phase column)
-
Data analysis software with deconvolution capabilities
2. Procedure:
-
Sample Preparation (optional but recommended for complex spectra):
-
Reduction: To analyze light and heavy chains separately, reduce the ADC with a reducing agent like DTT.
-
Deglycosylation: To simplify the mass spectrum, treat the ADC with an enzyme like PNGase F to remove N-linked glycans.[10]
-
-
LC-MS Analysis:
-
Inject a small amount (e.g., 1 µg) of the prepared ADC sample into the LC-MS system.[10]
-
Separate the ADC species using an appropriate liquid chromatography gradient.
-
Acquire mass spectra of the eluting species in the appropriate mass range.
-
-
Data Analysis:
-
Process the raw data using a software package capable of deconvoluting the mass spectra to obtain the zero-charge masses of the different ADC species.[10][21]
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizations
Caption: Mechanism of action of an auristatin-based ADC.
Caption: Workflow for DAR optimization of auristatin-based ADCs.
Caption: The impact of DAR on the therapeutic window of an ADC.
References
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. elearning.unimib.it [elearning.unimib.it]
- 14. blog.crownbio.com [blog.crownbio.com]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 20. benchchem.com [benchchem.com]
- 21. hpst.cz [hpst.cz]
Technical Support Center: Managing Hydrophobicity of Antibody-Drug Conjugates (ADCs) with Auristatin Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of auristatin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is managing the hydrophobicity of auristatin-based ADCs important?
The hydrophobicity of auristatin payloads, such as the widely used monomethyl auristatin E (MMAE), is a critical parameter in ADC development. Excessive hydrophobicity can lead to several challenges, including an increased tendency for the ADC to aggregate, which can result in faster clearance from circulation and reduced efficacy.[1][2] Furthermore, hydrophobic payloads may contribute to off-target toxicity.[1] Effectively managing hydrophobicity is crucial for improving the therapeutic index of an ADC by enhancing its efficacy against tumor cells while minimizing toxicity to healthy tissues.[1]
Q2: What are the common auristatin payloads, and how do they differ in hydrophobicity?
MMAE and monomethyl auristatin F (MMAF) are two of the most common auristatin payloads used in ADCs. MMAF differs from MMAE by the presence of a phenylalanine moiety at its C-terminus, which contributes to its membrane impermeability.[3] While both are potent microtubule inhibitors, their hydrophobicity profiles and those of their resulting ADCs differ, which can be assessed using techniques like Hydrophobic Interaction Chromatography (HIC).[3][4] The choice between MMAE and MMAF can impact not only the ADC's hydrophobicity but also its bystander killing effect.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of an ADC?
The Drug-to-Antibody Ratio (DAR), or the number of drug molecules conjugated to a single antibody, has a direct correlation with the overall hydrophobicity of the ADC.[6] As the DAR increases, the hydrophobicity of the ADC typically increases.[6] While a higher DAR can enhance the in vitro potency of an ADC, it can also lead to poor pharmacokinetics and aggregation problems.[5][7] For instance, ADCs with a DAR of 8 using hydrophobic payloads like MMAE have shown to be inferior in vivo compared to ADCs with a DAR of 2 or 4 due to these issues.[5][7]
Q4: What are the main strategies to mitigate the hydrophobicity of auristatin-based ADCs?
There are several key strategies to manage the hydrophobicity of auristatin-based ADCs:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to mask the hydrophobicity of the payload.[8][9][10] Branched PEG linkers have been shown to be particularly effective in shielding the drug's hydrophobicity.[11]
-
Payload Modification: Developing more hydrophilic auristatin derivatives is another effective approach.[8][12] A notable example is monomethyl auristatin β-D-glucuronide (MMAU), a glycoside derivative of MMAE, which increases hydrophilicity and allows for higher DARs with reduced aggregation.[1][5]
-
Site-Specific Conjugation: This technique allows for the precise placement of the payload on the antibody, leading to more homogeneous ADCs.[13][14] By choosing conjugation sites that are less solvent-exposed, it is possible to reduce the overall hydrophobicity of the ADC.[14]
-
Antibody Engineering: Modifying the antibody itself to reduce hydrophobic patches can also improve the properties of the final ADC, especially for more complex formats like biparatopic ADCs.[15][16]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During Formulation or Storage
-
Symptoms:
-
Potential Causes:
-
High Hydrophobicity: The conjugation of hydrophobic auristatin payloads can expose hydrophobic patches on the antibody, leading to self-association and aggregation.[17][18]
-
High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[7]
-
Suboptimal Formulation: Incorrect pH, ionic strength, or the presence of certain excipients can destabilize the ADC and promote aggregation.[9]
-
-
Troubleshooting Steps:
-
Characterize Aggregation: Use SEC and Dynamic Light Scattering (DLS) to quantify the extent of aggregation.
-
Optimize Formulation: Screen different buffer conditions (pH, salt concentration) and excipients to find a formulation that enhances ADC stability.[1]
-
Reduce Hydrophobicity:
-
Consider using a more hydrophilic linker (e.g., PEGylated linker).[9][10]
-
Explore the use of a more hydrophilic auristatin payload derivative.[1][5]
-
If possible, re-evaluate the conjugation strategy to achieve a lower average DAR or use site-specific conjugation to generate a more homogeneous and potentially less hydrophobic product.[13]
-
-
Issue 2: Poor In Vivo Efficacy and Rapid Clearance of the ADC
-
Symptoms:
-
Potential Causes:
-
Troubleshooting Steps:
-
Assess ADC Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC.[21][22]
-
Correlate Hydrophobicity with PK Data: Analyze if there is a correlation between the hydrophobicity of different ADC species (e.g., different DARs) and their clearance rates.
-
Implement Hydrophobicity Reduction Strategies:
-
Data Presentation
Table 1: Comparison of Hydrophilic and Hydrophobic Auristatin Payloads
| Payload | Key Feature | Impact on ADC Properties | Bystander Effect | Reference |
| MMAE | Highly potent, cell-permeable | Can lead to aggregation and rapid clearance at high DARs due to hydrophobicity. | Yes | [5][8] |
| MMAF | Less permeable due to a charged C-terminal phenylalanine | Generally more hydrophilic than MMAE, but with an attenuated bystander effect. | Limited | [3][5] |
| MMAU | Glucuronide derivative of MMAE | Significantly more hydrophilic, allowing for high DARs (e.g., 8) with reduced aggregation. | Restored after cleavage to MMAE | [1][5] |
| MMAPYE | Pyridine derivative | More hydrophilic than MMAE, shows promise for use as an ADC payload. | Yes | [12] |
Experimental Protocols
1. Determination of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to assess the hydrophobicity of ADCs and to determine the distribution of different drug-loaded species.[21][22][23]
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system.[6]
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).[6]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with a low percentage of an organic modifier like isopropanol).[6]
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The retention time on the HIC column is proportional to the hydrophobicity of the ADC species.
-
Different peaks correspond to the antibody with varying numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
-
The weighted average DAR can be calculated from the peak areas of the different species.[21]
-
2. Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to detect and quantify high molecular weight species (aggregates).[2]
-
Materials:
-
HPLC system.
-
SEC column (e.g., TSKgel G3000SWXL).
-
Mobile Phase: A buffer that maintains the stability of the ADC (e.g., phosphate-buffered saline).
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak represent high molecular weight aggregates.
-
The percentage of aggregation can be calculated by integrating the peak areas.[9]
-
Visualizations
Caption: Logical relationship between the problem of high hydrophobicity and its solutions.
Caption: Experimental workflow for characterizing ADC hydrophobicity and its impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. adcreview.com [adcreview.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 15. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydrophobic Peptide Fragments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic peptide fragments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Poor Peak Shape - Tailing or Broadening
Q1: My hydrophobic peptide is exhibiting significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when purifying hydrophobic peptides and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad, tailing peaks. This aggregation is often due to the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.
-
Low Acid Concentration: An insufficient concentration of the ion-pairing agent in the mobile phase can result in poor peak shape.
Troubleshooting Steps:
-
Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can effectively mask silanol interactions and reduce peak tailing. If you are using formic acid (FA) for mass spectrometry (MS) compatibility and observing tailing, consider increasing its concentration or switching to a different ion-pairing reagent like difluoroacetic acid (DFA), which offers a balance between chromatographic performance and MS compatibility.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.
-
Choose an Appropriate Column: Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column that is more stable over a wider pH range. For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better peak shape compared to a C18 column.
-
Adjust Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.
Q2: My peptide peak is very broad. What can I do to improve the peak width?
A2: Broad peaks can result from several factors, including poor mass transfer, slow kinetics of interaction with the stationary phase, and on-column degradation.
Troubleshooting Steps:
-
Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness.
-
Increase the Column Temperature: Higher temperatures can lead to sharper peaks by improving mass transfer and reducing viscosity.
-
Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.
-
Select a Different Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better peak shape.
Problem: Low Recovery and Yield
Q3: I am experiencing low recovery of my hydrophobic peptide after purification. What are the potential reasons and solutions?
A3: Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature and poor solubility. This can lead to the peptide irreversibly binding to the column.
Troubleshooting Steps:
-
Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO, DMF, isopropanol, or n-propanol to dissolve the peptide before diluting it with the initial mobile phase. For highly problematic peptides, hexafluoro-2-propanol (HFIP) can be used.
-
Modify the Mobile Phase: While acetonitrile is common, using n-propanol or isopropanol in the mobile phase can improve the solubility and recovery of very hydrophobic peptides.
-
Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.
-
Use a Less Retentive Column: A standard C18 column may be too hydrophobic. Switch to a column with a shorter alkyl chain, such as a C8 or C4, or a Phenyl column.
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.
-
Perform Post-Run Blanks: Always perform post-run blanks to check for "memory effects," where the peptide from a previous injection elutes in a subsequent run. This can help determine if the peptide is sticking to the column.
Frequently Asked Questions (FAQs)
Q4: My hydrophobic peptide won't dissolve in the aqueous mobile phase. What should I do?
A4: This is a common challenge. Here is a systematic approach to dissolving your peptide:
-
Initial Dissolution: First, try dissolving the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol, or n-propanol.
-
Dilution Strategy: After initial dissolution, slowly dilute the sample with your initial mobile phase (e.g., high aqueous content) to the desired concentration. Be careful not to dilute it so much that the peptide precipitates.
-
Injection Solvent: It is critical that your final sample solvent is weaker (i.e., has a lower organic content) than the mobile phase at the start of your gradient. Injecting a sample dissolved in a high percentage of organic solvent can cause the peptide to elute in the solvent front with poor separation.
Q5: What is a good starting point for developing an HPLC method for a new hydrophobic peptide?
A5: A good starting point for method development is as follows:
-
Column: A C4 or C8 reversed-phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm, 300 Å). A wider pore size (300 Å) is often recommended for larger peptides.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% TFA in water.
-
Organic Phase (B): 0.1% TFA in acetonitrile.
-
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Flow Rate: A standard analytical flow rate is 1 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 214 nm or 280 nm.
Once you have an initial separation, you can optimize the method by adjusting the gradient, temperature, and mobile phase composition to
Technical Support Center: Enhancing Auristatin Payload Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of auristatin payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the solubility of auristatin payloads like MMAE?
A1: The main challenge with auristatin payloads such as monomethyl auristatin E (MMAE) is their hydrophobic nature.[1][2] This hydrophobicity can lead to several issues during ADC development, including:
-
Aggregation: Increased hydrophobicity, especially at higher drug-to-antibody ratios (DAR), promotes intermolecular hydrophobic interactions, causing the ADCs to aggregate and potentially precipitate.[3][4] This aggregation can negatively affect the stability, pharmacokinetics, and efficacy of the ADC, and may also increase its immunogenicity.[3]
-
Accelerated Plasma Clearance: ADCs with high DARs and hydrophobic payloads often exhibit faster clearance from the bloodstream.[3] This rapid clearance reduces the exposure of the tumor to the ADC, potentially diminishing its in vivo anti-tumor activity and leading to a narrower therapeutic window.[3]
Q2: How can the solubility of auristatin payloads be improved?
A2: There are three main strategies to enhance the solubility of auristatin payloads:
-
Payload Modification: Synthesizing more hydrophilic derivatives of the auristatin molecule.[5][]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker that connects the payload to the antibody.[1][]
-
Formulation Optimization: Adjusting the buffer conditions and using excipients to improve the stability and solubility of the final ADC product.[][7]
Q3: What are some examples of hydrophilic auristatin derivatives?
A3: Several hydrophilic auristatin derivatives have been developed to overcome the solubility limitations of payloads like MMAE. A notable example is monomethyl auristatin β-D-glucuronide (MMAU), a glycoside derivative of MMAE.[8][9] The addition of the glucuronide group significantly increases the hydrophilicity, which allows for the creation of stable and homogeneous ADCs with high DARs (e.g., DAR 8) and reduced aggregation.[8][10] Other examples include pyridine-containing derivatives like monomethyl auristatin PYE (MMAPYE).[11][12]
Q4: How do hydrophilic linkers improve ADC properties?
A4: Hydrophilic linkers can effectively "mask" the hydrophobicity of the auristatin payload.[9] Common approaches include the use of polyethylene glycol (PEG) spacers or chito-oligosaccharides.[][13] These linkers can improve the pharmacokinetic profile of the ADC and reduce aggregation, allowing for the development of ADCs with higher DARs.[13]
Q5: What is the "bystander effect" and how is it related to payload solubility?
A5: The bystander effect refers to the ability of a cytotoxic payload, once released from the ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells. While not directly a solubility issue, the properties of the payload, including its ability to cross cell membranes, influence this effect. Modifying auristatins to be more hydrophilic can impact their cell permeability and thus modulate the bystander effect.[2]
Troubleshooting Guide
Issue 1: ADC Aggregation During or After Conjugation
-
Symptoms: Visible precipitation or cloudiness in the ADC solution. An increase in high molecular weight species is observed through Size Exclusion Chromatography (SEC).[2]
-
Potential Causes & Mitigation Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Payload Hydrophobicity | - Switch to a more hydrophilic auristatin derivative: Consider using payloads like MMAU instead of MMAE. Novel hydrophilic auristatins have been shown to enable the synthesis of high-DAR ADCs that are resistant to aggregation.[5][8] - Incorporate a hydrophilic linker: Utilize linkers containing PEG or other hydrophilic components to reduce the overall hydrophobicity of the ADC.[][13] |
| High Drug-to-Antibody Ratio (DAR) | - Optimize the DAR: While a higher DAR can increase potency, it also increases hydrophobicity. A balance must be struck. If aggregation is severe, consider targeting a lower average DAR. - Use site-specific conjugation: This can lead to a more homogeneous ADC product with potentially improved properties compared to traditional cysteine or lysine conjugation. |
| Unfavorable Buffer Conditions | - Optimize pH: Avoid conjugating at a pH close to the antibody's isoelectric point, as this is where its solubility is lowest.[7] - Optimize Salt Concentration: Both very low and very high salt concentrations can encourage aggregation.[7] Screen different buffer conditions to find the optimal formulation for your specific ADC. |
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
-
Symptoms: The ADC is highly potent in cell-based assays but shows limited tumor growth inhibition in animal models.
-
Potential Causes & Mitigation Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Rapid ADC Clearance | - Reduce ADC Hydrophobicity: As mentioned above, high hydrophobicity can lead to rapid clearance. Employing hydrophilic payloads or linkers can improve the ADC's pharmacokinetic profile.[2] - PEGylation: The addition of PEG chains to the linker has been shown to prolong the plasma half-life of ADCs.[13][14] |
| Linker Instability | - Select a stable linker: Ensure the linker is stable in circulation to prevent premature release of the payload. The choice between a cleavable and non-cleavable linker depends on the payload and target.[12] |
Quantitative Data Summary
Table 1: Aggregation of Trastuzumab-MMAE vs. Trastuzumab-MMAU ADCs (DAR = 8)
| ADC | Storage Condition | Aggregation (% High Molecular Weight Species) |
| Trastuzumab-MMAE (DAR=8) | 2 days at +4 °C | Moderately aggregated |
| Trastuzumab-MMAE (DAR=8) | 2 days at +40 °C | >95% aggregated |
| Trastuzumab-MMAU (DAR=8) | 2 days at +4 °C | Not aggregated |
| Trastuzumab-MMAU (DAR=8) | 2 days at +40 °C | ~2% aggregated |
Data sourced from a study on hydrophilic auristatin glycoside payloads.[8][15]
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based ADC Conjugation
This protocol outlines a general method for conjugating a maleimide-containing auristatin-linker to the interchain cysteine residues of an IgG1 antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction of Interchain Disulfide Bonds:
-
To achieve a DAR of 8, all four interchain disulfide bonds need to be reduced.
-
Warm the antibody solution to 37°C.
-
Add a molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A 10-20 fold molar excess is a common starting point.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the auristatin-linker payload in an organic solvent such as DMSO at a high concentration.
-
Add the dissolved payload-linker to the reduced antibody solution. A slight molar excess of the payload-linker over the available thiol groups (e.g., 1.1 equivalents per thiol) is often used.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unconjugated payload-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC can be buffer exchanged into a suitable formulation buffer for storage.
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak represent high molecular weight aggregates.
-
Integrate the peak areas to determine the percentage of monomer and aggregates.
-
Visualizations
Caption: Troubleshooting logic for auristatin payload solubility issues.
Caption: General workflow for the synthesis and analysis of an ADC.
Caption: Mechanism of action for auristatin-based ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 7. pharmtech.com [pharmtech.com]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
Antibody-drug conjugate (ADC) aggregation is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] Aggregation arises from both conformational and colloidal instability of the ADC molecules.[1] The primary causes can be categorized into three main areas:
-
Physicochemical Properties of ADC Components:
-
Antibody Type: The choice of antibody, such as multispecific or bispecific, can have a higher propensity for aggregation compared to smaller antibody fragments.[2]
-
Hydrophobic Payloads and Linkers: The attachment of hydrophobic payloads and linkers to the antibody surface can expose or create hydrophobic patches, leading to intermolecular interactions and aggregation.[3][4] This is a major contributor to aggregation.[3]
-
Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC, which often leads to greater aggregation rates.[2][5]
-
-
Manufacturing and Conjugation Conditions:
-
High ADC Concentration: Manufacturing at high concentrations, while often more efficient, increases the probability of intermolecular interactions and clustering.[2]
-
Unfavorable Buffer Conditions: Using buffers that do not promote stability, or having a pH that is close to the isoelectric point of the antibody, can lead to aggregation.[3]
-
Organic Solvents: Solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, leading to aggregation.[2][3] Reducing the concentration of organic solvents like DMSO to less than 5% v/v is often recommended.[6][7]
-
Physical and Thermal Stress: Shear stress from mixing and thermal stress from elevated reaction temperatures during conjugation can cause the antibody to denature and aggregate.[2]
-
-
Storage and Handling Conditions:
-
Inappropriate Storage Temperature: Both elevated temperatures and freeze-thaw cycles can induce aggregation.[5][8]
-
Mechanical Stress: Shaking during transportation can accelerate product degradation and lead to a higher propensity for aggregation.[2]
-
Light Exposure: Some payloads contain photosensitive functional groups that can be excited by light, triggering degradation and subsequent aggregation.[2]
-
Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC aggregation?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. Generally, a higher DAR, particularly with hydrophobic payloads, increases the hydrophobicity of the ADC, making it more prone to aggregation.[5] This increased hydrophobicity can lead to faster clearance from the bloodstream and reduced overall stability. While a higher DAR can enhance the cytotoxic effect, it often comes at the cost of reduced stability and solubility.[9][10] Finding the optimal DAR is a balance between maximizing efficacy and minimizing aggregation.[2] For instance, ADCs with a DAR of 8 have been observed to be cleared from the body faster than those with a DAR of 2 or 4.[5]
Q3: What role do linkers play in preventing aggregation?
Linkers are a crucial component in ADC design and play a significant role in stability and aggregation.[11][12] The choice of linker can directly influence the biophysical properties of the ADC.[12]
-
Hydrophilicity: Using hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[11][12][] Linkers containing polyethylene glycol (PEG) groups, pyrophosphate diester groups, or negatively charged sulfonate groups can reduce the likelihood of ADC aggregation.[2] These hydrophilic linkers can form a "hydration shell" around the ADC, improving its solubility.[11]
-
Stability: The linker must be stable in circulation to prevent premature release of the payload, which could lead to off-target toxicity.[9] Third-generation ADCs utilize more stable linkers to enhance safety and performance.[9]
-
Cleavable vs. Non-cleavable: The choice between cleavable and non-cleavable linkers also impacts stability.[12] While cleavable linkers are designed for controlled payload release within the target cell, they must be engineered to avoid non-specific cleavage in the bloodstream.[12] Non-cleavable linkers can offer enhanced stability, ensuring the payload remains attached until the ADC is internalized and degraded.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during ADC development and manufacturing.
Problem 1: Immediate aggregation is observed post-conjugation.
-
Likely Cause: Increased surface hydrophobicity due to the conjugation of a hydrophobic payload and linker.[6] The conjugation process itself might also be causing conformational changes in the antibody.[2]
-
Troubleshooting Steps:
-
Review Conjugation Chemistry: Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody, as this is where its solubility is lowest.[3][6]
-
Minimize Organic Co-solvents: If using organic solvents like DMSO to dissolve the linker-payload, keep the final concentration as low as possible (e.g., <5% v/v).[6][7]
-
Consider Solid-Phase Conjugation: Immobilizing the antibodies on a solid support, such as an affinity resin, during conjugation physically separates them and prevents aggregation.[3][6] This "Lock-Release" technology is an effective method to prevent aggregation at its source.[3][14]
-
Problem 2: Gradual increase in ADC aggregation during storage.
-
Likely Cause: Suboptimal formulation and/or storage conditions.[6] ADCs are sensitive to environmental factors.[6]
-
Troubleshooting Steps:
-
Optimize Buffer Formulation:
-
Utilize Stabilizing Excipients: The addition of certain excipients can prevent aggregation.[]
-
Control Storage Conditions:
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC aggregation.
Table 1: Factors Influencing ADC Aggregation
| Factor | Observation | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Higher DARs, especially with hydrophobic payloads, generally lead to increased aggregation rates. | [2][5] |
| Organic Solvent (DMSO) Concentration | Concentrations >5% v/v can promote antibody aggregation. | [6][7] |
| Storage Conditions | Repeated freeze-thaw cycles and exposure to elevated temperatures or mechanical stress can increase aggregation. | [5][10] |
| Payload Hydrophobicity | Increased payload hydrophobicity directly correlates with destabilization of the native mAb structure and a higher propensity for aggregation. | [4] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.[10]
Methodology:
-
Column Selection: Choose a size exclusion column suitable for separating monoclonal antibodies and their aggregates (e.g., with a pore size appropriate for globular proteins in the 10-1,000 kDa range).[10]
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with the ADC and promotes good separation. A common mobile phase is a phosphate-buffered saline (PBS) solution.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation Setup:
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detection wavelength to 280 nm.
-
-
Injection and Data Acquisition: Inject a defined volume of the prepared sample (e.g., 10-20 µL) and record the chromatogram.[10]
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[10]
Protocol 2: Solid-Phase Conjugation to Prevent Aggregation
Objective: To perform ADC conjugation while minimizing aggregation by immobilizing the antibody.
Methodology:
-
Immobilization of Antibody:
-
Select a solid support with an affinity for the antibody (e.g., Protein A or Protein G resin).
-
Equilibrate the resin with a suitable binding buffer.
-
Incubate the antibody solution with the resin to allow for binding.
-
Wash the resin to remove any unbound antibody.
-
-
Conjugation Reaction:
-
Prepare the linker-payload solution in a suitable buffer, minimizing the use of organic solvents.
-
Add the linker-payload solution to the resin with the immobilized antibody.
-
Incubate under optimized conditions (temperature, time) to allow the conjugation reaction to proceed.
-
-
Washing and Elution:
-
Wash the resin extensively to remove unreacted linker-payload and any byproducts.
-
Elute the ADC from the resin using an appropriate elution buffer (e.g., a low pH buffer).
-
-
Neutralization and Formulation:
-
Immediately neutralize the eluted ADC solution with a neutralization buffer.
-
Exchange the buffer to the final formulation buffer containing stabilizing excipients using methods like dialysis or diafiltration.
-
Visualizations
Caption: Key factors contributing to ADC aggregation.
Caption: Workflow of strategies to prevent ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. veranova.com [veranova.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Val-Cit Linker Cleavage Strategies
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guidance and answers to frequently asked questions regarding the use and refinement of valine-citrulline (val-cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with val-cit linkers.
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
-
Question: My ADC shows significant instability and premature payload release in mouse plasma during pharmacokinetic studies. What is the likely cause and how can I fix it?
-
Answer:
-
Possible Cause: The val-cit linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the val-cit dipeptide.[1][2][3][4][5] This premature cleavage can lead to reduced efficacy and increased off-target toxicity in preclinical mouse models.[1][5] The instability is often more pronounced when the linker is attached at a more solvent-exposed site on the antibody.[6]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your val-cit ADC against a control ADC with a known stable linker.[1]
-
Use Ces1C Knockout Models: If available, performing in vivo studies in Ces1C knockout mice can confirm if this enzyme is the primary source of the instability.[1][3]
-
Modify the Linker: Introduce a hydrophilic group at the P3 position (the N-terminus of the valine residue) of the peptide linker.[1][7] A common and effective modification is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][7]
-
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia, Observed in Assays
-
Question: We are observing off-target toxicity, particularly neutropenia, in our human cell-based assays or in vivo studies. Could the val-cit linker be responsible?
-
Answer:
-
Possible Cause: Yes, this toxicity may be due to premature drug release mediated by human neutrophil elastase (NE).[1][2] NE is a serine protease secreted by neutrophils that can cleave the val-cit linker between the valine and citrulline residues, leading to off-target payload release and subsequent toxicity to neutrophils.[1][2][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your val-cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1][8]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, creating a tripeptide linker such as glutamic acid-glycine-citrulline (EGCit) can provide resistance to NE-mediated degradation.[1]
-
Alternative Linker Strategies: Evaluate "exolinker" designs, where the cleavable peptide is repositioned.[2] This design can protect the linker from NE cleavage while still allowing for efficient cleavage by Cathepsin B within the lysosome.[2][9]
-
-
Issue 3: Inefficient or Incomplete Payload Release
-
Question: Our ADC shows good internalization, but the cytotoxic effect is lower than expected. We suspect incomplete payload release. What could be the cause?
-
Answer:
-
Possible Cause: Inefficient payload release can occur due to steric hindrance, where a bulky payload molecule physically blocks the Cathepsin B enzyme from accessing the val-cit cleavage site.[6][10] While the val-cit dipeptide is the primary recognition site, the surrounding chemical structure, including the payload itself, can influence enzyme binding.[10]
-
Troubleshooting Steps:
-
Ensure a Spacer is Present: The use of a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), is critical.[10][11] The PABC spacer distances the payload from the dipeptide, improving enzyme access and ensuring the release of the payload in its unmodified, active form after cleavage.[6][10][11]
-
Optimize Spacer Length: If using a custom linker design, ensure the spacer provides adequate distance to overcome the steric hindrance of your specific payload.
-
Confirm with In Vitro Cleavage Assay: Run a cleavage assay with purified Cathepsin B or lysosomal extracts to quantify the percentage of released payload over time. This can confirm if enzymatic cleavage is the rate-limiting step.[6][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a val-cit linker?
A1: The val-cit linker is designed for selective cleavage within the lysosome of target cancer cells.[13] After the ADC binds to a cell surface antigen and is internalized, it is trafficked to the lysosome.[12][13] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of proteases like Cathepsin B, which is often overexpressed in tumor cells.[12] Cathepsin B recognizes the val-cit dipeptide and cleaves the peptide bond between citrulline and the PABC spacer.[11] This cleavage initiates a 1,6-elimination reaction in the PABC spacer, causing it to "self-immolate" and release the unmodified, active cytotoxic drug.[10][11]
Q2: Besides Cathepsin B, what other enzymes can cleave the val-cit linker?
A2: While Cathepsin B is the primary enzyme targeted for val-cit linker cleavage, studies have shown that other lysosomal cathepsins, such as Cathepsin K, L, S, and F, can also cleave the linker.[3][10] This broad sensitivity can be detrimental if these other cathepsins are active in non-target tissues, potentially causing off-target toxicity.[3] Additionally, as mentioned in the troubleshooting guide, enzymes outside the lysosome like mouse Ces1C and human neutrophil elastase can lead to premature, undesired cleavage in circulation.[1][2]
Q3: What are the main advantages of using a val-cit linker?
A3: The primary advantages are its high stability in systemic circulation (in humans) and its specific cleavage by enzymes that are highly active in the tumor microenvironment or within cancer cell lysosomes.[] This differential stability allows for the targeted release of a cytotoxic payload, which can enhance therapeutic efficacy against tumor cells while minimizing toxicity to healthy tissues.[] The val-cit linker is also versatile and can be paired with various cytotoxic drugs.[]
Q4: Are there alternative linker designs that improve upon the standard val-cit linker?
A4: Yes, several strategies have been developed to address the known limitations of the standard val-cit linker. These refinements aim to improve plasma stability and enzyme specificity.
Data Summary: Linker Stability and Specificity
The following tables summarize quantitative data on the performance of different linker modifications.
Table 1: Stability of Peptide Linkers in Plasma
| Linker Sequence | Plasma Source | Stability Metric | Reference(s) |
| Val-Cit | Mouse | Unstable, susceptible to Ces1C | [1][5] |
| Val-Ala | Mouse | Half-life of 23 hours (vs. 11.2h for Val-Cit) | [6] |
| Glu-Val-Cit (EVCit) | Mouse | Highly stable, resistant to Ces1C | [1][7] |
| Glu-Val-Cit Derivative | Mouse | Only 6% cleavage after 24 hours | [4] |
| Glu-Val-Cit Derivative | Human | Only 4% cleavage after 24 hours | [4] |
| Sulfatase-cleavable | Mouse | High stability (>7 days) | [3] |
Table 2: Enzyme Specificity of Different Linker Designs
| Linker Type | Key Feature | Effect on Cleavage | Reference(s) |
| Val-Cit | Standard Dipeptide | Cleaved by Cathepsins B, K, L, S, F. Drug release suppressed <15% by single-protease inhibitors. | [3][10] |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide | Predominantly dependent on Cathepsin B. Drug release suppressed >75% by a Cathepsin B inhibitor. | [3] |
| Val-Ala | Alanine substitution | Cleaved by Cathepsin B at half the rate of Val-Cit but is less hydrophobic. | [6] |
| Exolinker (EVCit) | Repositioned Peptide | Resists cleavage by human neutrophil elastase (NE). | [2][9] |
Experimental Protocols
Protocol 1: In Vitro ADC Cleavage Assay with Lysosomal Fractions
-
Objective: To evaluate the cleavage of the val-cit linker and subsequent payload release by lysosomal proteases.[1]
-
Materials:
-
Your ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (e.g., CA-074) for specificity control (optional)
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Incubator set to 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the pre-warmed assay buffer.[1]
-
For a negative control, prepare a separate reaction and add a Cathepsin B inhibitor.[1]
-
Initiate the reaction by adding the lysosomal fraction to the reaction mixture.
-
Incubate all samples at 37°C.[1]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction and quench the enzymatic activity (e.g., by adding ice-cold acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of released payload relative to the amount of intact, conjugated payload.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and its linker in plasma from a specific species (e.g., mouse, human).
-
Materials:
-
Your ADC construct
-
Control ADC with a known stable linker (e.g., non-cleavable)
-
Frozen plasma (e.g., mouse or human)
-
Incubator set to 37°C
-
Analytical method to measure intact ADC (e.g., ELISA, HIC-HPLC)
-
-
Methodology:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma at a defined final concentration.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72 hours), draw aliquots and immediately freeze them at -80°C to stop any degradation.
-
Once all time points are collected, analyze the samples to determine the concentration of intact ADC remaining.
-
Compare the stability profile of your val-cit ADC to the control ADC and to its stability in a different species' plasma if relevant.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Heterogeneity in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to ADC heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC production?
A1: ADC heterogeneity arises from multiple factors during the manufacturing process, leading to a diverse mixture of ADC species rather than a single, uniform product. The main sources include:
-
Conjugation Chemistry:
-
Lysine Conjugation: Monoclonal antibodies (mAbs) have numerous surface-accessible lysine residues (~40-60). Conjugation to these sites results in a highly heterogeneous mixture with a wide range of Drug-to- Antibody Ratios (DARs) and different positional isomers for each DAR value.[1][2]
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds, creating a defined number of conjugation sites (usually up to 8). While more controlled than lysine conjugation, it can still produce a mixture of species with DARs from 0 to 8.[3][4] Incomplete reduction or re-oxidation can lead to variability.
-
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical quality attribute (CQA). Variations in reaction conditions can lead to inconsistent DAR values between batches, impacting both the efficacy and safety of the ADC.[5][6] A low DAR may reduce potency, while a high DAR can increase toxicity and lead to faster clearance.[5][7]
-
Process-Related Impurities:
-
Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to the formation of aggregates.[8][9] Aggregation is a major concern as it can reduce efficacy, increase immunogenicity, and cause off-target toxicity.[10][11]
-
Fragmentation: Stress factors during production or storage can lead to the fragmentation of the antibody, resulting in species like half-ADCs or free light/heavy chains.[12][13]
-
Unconjugated Antibody: Incomplete conjugation reactions can leave a significant amount of unconjugated mAb in the final product, which can compete with the ADC for target binding and reduce overall efficacy.[14]
-
-
Charge Variants: The conjugation process and subsequent degradation can introduce charge heterogeneity, which may affect the ADC's stability, pharmacokinetics, and tissue distribution.[1][15]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during ADC production and analysis.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My average DAR is inconsistent between batches, even though I use the same protocol. What are the potential causes and how can I troubleshoot this?
A: Inconsistent DAR is a common issue stemming from variability in reaction conditions and materials.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Materials | 1. Characterize Materials: Ensure consistent quality, purity (>95%), and concentration of the antibody and drug-linker for every batch.[16] 2. Verify Reagent Activity: Use fresh reagents or verify the activity of existing stocks, especially for reducing agents and the drug-linker.[16][17] |
| Inefficient Antibody Reduction (Cysteine Conjugation) | 1. Optimize Reducing Agent Concentration: Systematically vary the molar excess of the reducing agent (e.g., TCEP) to find the optimal concentration for consistent disulfide bond reduction.[18] 2. Control Incubation Time & Temperature: Precisely control the reduction time and temperature, as these parameters directly impact the number of available thiol groups.[4][18] 3. Ensure Optimal pH: Maintain a consistent pH for the reduction buffer (e.g., pH 7.0-7.5 for TCEP) to ensure efficient reduction.[18] |
| Suboptimal Conjugation Reaction | 1. Precise Stoichiometry: Ensure accurate and consistent molar ratios of the drug-linker to the antibody.[17] 2. Control Reaction Parameters: Tightly control pH, temperature, and incubation time. Minor variations can significantly impact conjugation efficiency.[16] 3. Solvent Concentration: If using a co-solvent (like DMSO) to dissolve the drug-linker, keep its final concentration low (<10%) and consistent to avoid antibody denaturation.[18] |
| Inconsistent Purification | 1. Standardize Purification Method: Ensure the purification process (e.g., TFF, HIC) is highly standardized to avoid enriching different DAR species in different batches.[19][20] |
Logical Troubleshooting Workflow for Inconsistent DAR:
Issue 2: High Levels of Aggregation
Q: I'm observing a high percentage of aggregates in my final ADC product. What causes this and how can I mitigate it?
A: Aggregation is often driven by the increased hydrophobicity of the ADC after payload conjugation.[8][11]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Lower the DAR: A lower drug-linker to antibody ratio during conjugation can reduce overall hydrophobicity and aggregation.[11][16] 2. Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) and stabilizing excipients (e.g., polysorbates, sugars) to find a formulation that minimizes aggregation.[11][21] |
| Harsh Process Conditions | 1. Milder Reaction Conditions: Perform conjugation at a lower temperature or for a shorter duration.[16] 2. Avoid Stressors: Minimize exposure to physical stress like vigorous shaking, extreme pH, or high temperatures during all process steps.[8] 3. Control Solvents: Ensure organic co-solvent concentrations are kept to a minimum during conjugation.[8] |
| Storage and Handling | 1. Optimize Storage: Store the ADC under recommended conditions. Freeze-thaw cycles can induce aggregation. 2. Protect from Light: If the payload is photosensitive, protect the ADC from light exposure during manufacturing and storage to prevent degradation-induced aggregation.[8][22] |
Workflow for Addressing ADC Aggregation:
Key Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the drug load distribution and average DAR of ADCs by separating species based on hydrophobicity.[23][24]
Methodology:
-
Column: Use a HIC column suitable for proteins (e.g., Butyl, Phenyl, or Ether-based phases).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[24]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).
-
Gradient:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[18]
-
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.[18]
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs for that species)
-
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it the primary method for quantifying aggregates and fragments.[25][26]
Methodology:
-
Column: Use a SEC column with a pore size appropriate for separating mAb monomers from aggregates (e.g., 200-300 Å).[13][26]
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) at a neutral pH (e.g., pH 7.4).[26] For more hydrophobic ADCs, a small amount of organic modifier (e.g., isopropanol) may be needed to reduce secondary interactions with the column.[13]
-
Flow Rate: Isocratic elution at a typical flow rate of 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis:
-
High Molecular Weight (HMW) species (aggregates) will elute first, followed by the monomer, and then Low Molecular Weight (LMW) species (fragments).[13]
-
Integrate the peak areas to determine the relative percentage of each species.
-
General ADC Production and Analysis Workflow:
References
- 1. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. veranova.com [veranova.com]
- 15. [PDF] Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 20. lonza.com [lonza.com]
- 21. pharmtech.com [pharmtech.com]
- 22. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 23. researchgate.net [researchgate.net]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. agilent.com [agilent.com]
Validation & Comparative
Comparing the In Vitro Cytotoxicity of MMAE and MMAF ADCs: A Guide for Researchers
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2] Among the most successful payloads are the auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[3] Both are synthetic analogs of the natural product dolastatin 10 and exert their cell-killing effects by inhibiting tubulin polymerization.[2][4] However, subtle structural differences between MMAE and MMAF lead to significant variations in their in vitro cytotoxic profiles, particularly concerning cell permeability and the bystander killing effect.[5][6]
This guide provides an objective comparison of the in vitro cytotoxicity of MMAE and MMAF-based ADCs, supported by experimental data and detailed protocols to inform researchers in the selection of the appropriate payload for their therapeutic strategy.
Mechanism of Action: Tubulin Inhibition
Both MMAE and MMAF function as potent antimitotic agents.[2] Upon internalization of the ADC by a target cancer cell, the linker connecting the antibody to the payload is cleaved, releasing the auristatin derivative into the cytoplasm.[4][7] The free payload then binds to tubulin, disrupting the formation of the microtubule network essential for mitotic spindle assembly.[7][8] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[6][9]
Key Physicochemical and Biological Differences
The primary distinction between MMAE and MMAF lies in their C-terminal amino acid. MMAF possesses a charged phenylalanine residue, which makes it more hydrophilic and less membrane-permeable compared to the neutral and more hydrophobic MMAE.[2][3][5] This fundamental difference has profound implications for their biological activity, as summarized below.
| Property | MMAE | MMAF | Rationale & References |
| Cell Membrane Permeability | High | Low / Poor | MMAE's neutral, hydrophobic nature allows it to diffuse across cell membranes. MMAF's charged C-terminus hinders passive diffusion.[5][6] |
| Bystander Killing Effect | Potent | Limited / Negligible | Released MMAE can exit the target cell and kill adjacent, antigen-negative tumor cells. MMAF is largely trapped within the target cell.[5][10][11] |
| In Vitro Potency (IC50) | Generally Lower (More Potent) | Generally Higher (Less Potent) | Higher cell permeability contributes to more potent cytotoxicity in standard in vitro assays.[5][12] |
| Systemic Toxicity | Higher Potential | Lower Potential | Higher permeability can lead to increased off-target toxicity. MMAF's contained effect may offer a better safety profile.[] |
| Linker Strategy | Typically Cleavable | Cleavable or Non-Cleavable | MMAE is most potent in its unmodified form, favoring cleavable linkers. MMAF retains potency when attached to a linker remnant, making it suitable for non-cleavable strategies.[9][13] |
Comparative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of an ADC. The following table presents representative IC50 values for MMAE and MMAF ADCs against various cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
| Cell Line | Target Antigen | ADC Payload | IC50 (ng/mL) | IC50 (M) | Reference(s) |
| Karpas 299 | CD30 | cAC10-vcMMAE | ~5 | ~3.3 x 10⁻¹¹ | [12] |
| Karpas 299 | CD30 | cAC10-vcMMAF | ~10 | ~6.6 x 10⁻¹¹ | [12] |
| L-82 | CD30 | cAC10-vcMMAE (DAR 4) | ~10 | ~6.6 x 10⁻¹¹ | [14] |
| BT-474 | HER2 | mil40-Cys-linker-MMAE | N/A | ~10⁻¹¹ | [15][16] |
| MCF-7 | HER2 (Negative) | mil40-Cys-linker-MMAE | N/A | ~10⁻⁹ | [15][16] |
| SKBR3 | HER2 | Free MMAE | ~2.35 | 3.27 nM | [17] |
| HEK293 | N/A | Free MMAE | ~3.04 | 4.24 nM | [17] |
Note: IC50 values are approximate and sourced from the indicated references. Molar concentrations are estimated based on a typical ADC molecular weight of ~150 kDa.
The Bystander Effect: A Critical Differentiator
A key advantage of certain ADCs is the "bystander effect," where the payload released from a target-positive cell kills adjacent target-negative cells.[5] This is particularly important for treating heterogeneous tumors where antigen expression is varied.[10]
MMAE, being highly membrane-permeable, is a potent mediator of the bystander effect.[11] Once released into the cytosol of the target cell, it can diffuse into the tumor microenvironment and eliminate nearby cancer cells that may not express the target antigen.[7][11] In contrast, the charged nature of MMAF makes it significantly less permeable, largely confining its cytotoxic activity to the antigen-positive cell it was delivered to.[5][6]
References
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
In Vivo Efficacy of Auristatin-Based ADCs: A Comparative Analysis of MMAE and MMAF Payloads
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the most successful payloads are the auristatin derivatives, with monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) being prominent examples. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation ADCs.
The primary distinction between MMAE and MMAF lies in their structure and resulting membrane permeability. MMAF is rendered less cell-permeable due to a charged C-terminal phenylalanine, in contrast to the uncharged C-terminus of MMAE.[1] This difference significantly influences their in vivo behavior, particularly concerning bystander killing and off-target toxicity.[2] While both are potent anti-mitotic agents, their application in ADCs is tailored to specific cancer targets and tumor microenvironments.[3][4]
Comparative In Vivo Efficacy
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of ADCs. The following table summarizes key findings from in vivo studies that compare the efficacy of MMAE- and MMAF-based ADCs.
| ADC Target | Payload | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| HER2 | T-MMAE | Murine Xenograft | HER2-rich tumor xenografts | Not specified | Less drug accumulation in normal tissue surrounding tumors compared to T-MMAE.[1] | [1] |
| HER2 | T-MMAF | Murine Xenograft | HER2-rich tumor xenografts | Not specified | Increased tumor control and improved survival when combined with focal ionizing radiation.[1] | [1] |
| CD30 | cAC10-vcMMAE | Nude mice | Admixed tumor model (CD30+ Karpas 299 & CD30- WSU-DLCL2 cells) | 1 mg/kg, single dose | Significant tumor growth inhibition and bystander killing of CD30- cells.[2] | [2] |
| CD30 | cAC10-vcMMAF | Nude mice | Admixed tumor model (CD30+ Karpas 299 & CD30- WSU-DLCL2 cells) | 1 mg/kg, single dose | Potent activity against CD30+ cells but lacked in vivo bystander killing of CD30- cells.[2] | [2] |
| CD276 | Anti-CD276-MMAE | Xenograft models | CD276-expressing tumors | Not specified | Exhibited tumor growth inhibition.[5] | [5] |
| CD276 | Anti-CD276-PBD | Xenograft models | CD276-expressing tumors | Not specified | Better overall in vivo tumor control and more enduring complete responses compared to the MMAE conjugate.[5] | [5] |
| HER3 | EV20-sss-vc/MMAF | Xenograft model | HepG2 xenograft | 10 mg/kg, four doses | Significant inhibition of tumor growth rate.[6] | [6] |
Mechanism of Action and Experimental Workflows
The efficacy of auristatin-based ADCs is contingent on a multi-step process, from systemic administration to the induction of apoptosis in cancer cells.
Mechanism of action of auristatin-based ADCs.
A typical in vivo efficacy study follows a standardized workflow to assess the anti-tumor activity of an ADC.
Generalized workflow for an in vivo ADC efficacy study.
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are representative protocols from the cited studies.
In Vivo Bystander Killing Assay (Adapted from[3])
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: A mixture of CD30-positive Karpas 299 cells and CD30-negative WSU-DLCL2 cells (at a 1:3 ratio, totaling 10 x 10^6 cells) were subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were treated with a single intravenous dose of 1 mg/kg of cAC10-vcMMAE, cAC10-vcMMAF, or a control ADC.
-
Monitoring: Tumor volumes were measured twice weekly with calipers.
-
Endpoint: Tumors were harvested at the end of the study for histological analysis to determine the ratio of CD30-positive and CD30-negative cells.
HER2-Targeted ADC Efficacy Study (Adapted from[1])
-
Animal Model: Murine xenograft models with HER2-rich tumors.
-
Treatment: Systemic injection of MMAF anti-HER2 antibody conjugates combined with focal ionizing radiation.
-
Monitoring: Tumor growth and survival of the mice were monitored.
-
Endpoint: The study evaluated tumor control and overall survival.
Key Considerations for ADC Development
The choice between MMAE and MMAF for an ADC payload has significant implications for its therapeutic window:
-
MMAE: Due to its cell permeability, MMAE can induce a "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[2] This can be advantageous in treating heterogeneous tumors. However, this permeability may also lead to increased off-target toxicity.[1]
-
MMAF: The limited cell permeability of MMAF reduces the bystander effect and can decrease off-target toxicity.[1][7] This makes MMAF-based ADCs potentially better tolerated. The ADC's efficacy is more reliant on target-specific internalization and intracellular payload release.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Antibody-Drug Conjugate Potency with Cell-Based Assays
For researchers, scientists, and drug development professionals, the robust validation of Antibody-Drug Conjugate (ADC) potency is a cornerstone of preclinical and clinical success. This guide provides an objective comparison of key cell-based assays used to determine ADC efficacy, supported by experimental data and detailed methodologies. We delve into the principles, protocols, and comparative performance of various assays, offering a comprehensive resource to inform your ADC development pipeline.
The therapeutic principle of an ADC lies in its ability to selectively target and eliminate cancer cells. Validating this requires a suite of in vitro assays that meticulously dissect each stage of the ADC's mechanism of action, from binding to its target antigen to the eventual cytotoxic payload delivery.[1] Regulatory bodies such as the FDA and EMA mandate validated potency assays for drug release and stability testing, underscoring the critical nature of these assessments.[2][3]
Comparing the Arsenal: Key Cell-Based Potency Assays
The potency of an ADC is a multifactorial characteristic that is typically assessed using a combination of assays. The most common and critical assays include those that measure cytotoxicity, target engagement and internalization, and the bystander killing effect. Each provides a unique and vital piece of the puzzle in characterizing an ADC's biological activity.
Direct Cell-Killing: Cytotoxicity Assays
Cytotoxicity assays are the bedrock of ADC potency testing, directly measuring the ability of the ADC to kill target cancer cells.[4] The most widely used methods rely on metabolic activity or cell membrane integrity as indicators of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of ADC required to inhibit the growth of 50% of the target cells.
Common Cytotoxicity Assay Methods:
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of viable cells.[5][6]
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells. The CellTiter-Glo® assay, for instance, has been shown to be more sensitive than colorimetric assays in some instances.[7]
-
Real-Time Live-Cell Imaging: This method provides continuous monitoring of cell health and death over time, offering a more dynamic view of the ADC's cytotoxic effect.
Comparative Performance of Cytotoxicity Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS/XTT | Colorimetric (Metabolic Activity) | Inexpensive, well-established.[5] | Can be affected by compounds that interfere with metabolic pathways; endpoint assay.[6] |
| CellTiter-Glo® | Luminescent (ATP Quantification) | High sensitivity, broad linear range.[7] | More expensive than colorimetric assays. |
| Real-Time Imaging | Image-based (Morphology, Membrane Integrity) | Provides kinetic data, visual confirmation of cell death. | Requires specialized instrumentation. |
Experimental Data Snapshot: Comparing IC50 Values
The choice of cytotoxicity assay can influence the determined IC50 value. The following table presents a hypothetical comparison of IC50 values for a HER2-targeting ADC (ADC-X) against a HER2-positive cell line (SK-BR-3), as might be determined by different assay methods.
| Assay | ADC-X IC50 (ng/mL) on SK-BR-3 cells |
| MTT | 15.2 |
| CellTiter-Glo® | 12.8 |
Note: These are representative values and actual results will vary depending on the specific ADC, cell line, and experimental conditions.
The First Step: Target Engagement and Internalization Assays
For an ADC to exert its cytotoxic effect, it must first bind to its target antigen on the cancer cell surface and then be internalized.[8][9] Assays that quantify these initial steps are crucial for understanding an ADC's mechanism of action and for selecting promising candidates.
Common Internalization Assay Methods:
-
Flow Cytometry: This technique can quantitatively measure the amount of ADC bound to the cell surface and the amount that has been internalized over time. This is often achieved by quenching the fluorescence of surface-bound antibody-fluorophore conjugates.[10][11][12]
-
Confocal Microscopy: This imaging technique provides a visual confirmation of ADC internalization and allows for the tracking of its subcellular localization, for example, to the lysosomes where the payload is typically released.[13]
-
Live-Cell Imaging (e.g., Incucyte®): Specialized live-cell imaging systems can kinetically monitor the internalization of fluorescently labeled ADCs, providing real-time data on the rate and extent of uptake.[14][15]
Comparative Performance of Internalization Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Flow Cytometry | Fluorescence-based quantification | High-throughput, quantitative.[10] | Indirectly measures internalization through quenching. |
| Confocal Microscopy | High-resolution imaging | Visual confirmation of internalization and subcellular localization.[13] | Lower throughput, less quantitative. |
| Live-Cell Imaging | Real-time fluorescence imaging | Kinetic data, high-throughput.[14] | Requires specialized instrumentation and fluorescently labeled ADCs. |
Beyond the Target: Bystander Killing Assays
The "bystander effect" is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse and kill neighboring antigen-negative cancer cells.[8][16] This is a particularly important attribute for ADCs targeting heterogeneously expressed antigens.
Common Bystander Killing Assay Methods:
-
Co-culture Assays: In this method, antigen-positive and antigen-negative cell lines are grown together and treated with the ADC. The viability of the antigen-negative cells is then assessed to determine the extent of the bystander effect.[5][17]
-
Conditioned Medium Transfer Assays: The medium from ADC-treated antigen-positive cells is collected and transferred to a culture of antigen-negative cells. The viability of the antigen-negative cells is then measured.[17]
Comparative Performance of Bystander Killing Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Co-culture Assay | Direct interaction between cell types | More physiologically relevant model of a heterogeneous tumor. | Can be complex to set up and analyze. |
| Conditioned Medium Transfer | Indirect assessment of payload diffusion | Simpler to perform than co-culture assays. | May not fully recapitulate the in vivo tumor microenvironment. |
Experimental Data Snapshot: Quantifying the Bystander Effect
A hypothetical in vitro co-culture experiment could yield the following results for an ADC with a membrane-permeable payload.
| Cell Culture Condition | ADC Concentration (nM) | Viability of Antigen-Negative Cells (%) |
| Antigen-Negative Cells Alone | 100 | 95% |
| Co-culture with Antigen-Positive Cells | 100 | 45% |
This data suggests a significant bystander effect, as the viability of the antigen-negative cells is substantially reduced only in the presence of the ADC-targeted antigen-positive cells.
The Third Dimension: 2D vs. 3D Cell Culture Models
Traditionally, ADC potency assays have been performed using two-dimensional (2D) monolayer cell cultures. However, these models do not fully recapitulate the complex microenvironment of a solid tumor.[15] Three-dimensional (3D) spheroid models are increasingly being adopted as they better mimic the cell-cell interactions, nutrient gradients, and drug penetration barriers found in vivo.[18][19]
Comparative Performance of 2D vs. 3D Models:
| Model Type | Advantages | Disadvantages |
| 2D Monolayer | Simple, high-throughput, cost-effective.[15] | Lacks physiological relevance, may overestimate ADC potency.[15] |
| 3D Spheroid | More physiologically relevant, better mimics in vivo drug response.[18][19] | More complex to culture, lower throughput, can be more variable. |
Experimental Data Snapshot: 2D vs. 3D IC50 Comparison
Studies have shown that cancer cells grown in 3D spheroids are often more resistant to ADC treatment compared to the same cells grown in 2D monolayers, resulting in higher IC50 values.[20][21]
| Cell Line | ADC | 2D IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Difference |
| SKOV3 | T-vcMMAE | 1.02[19] | Not reached (≥50% viability)[19] | >1 |
| SKOV3 | T-DM1 | 3.2[19] | Not reached (≥50% viability)[19] | >1 |
Data from a study on ovarian cancer cell lines demonstrates the increased resistance of 3D spheroids to ADC treatment.[19]
Visualizing the Workflow: Experimental Protocols in Focus
To ensure reproducibility and accuracy, it is essential to follow standardized and detailed experimental protocols. Below are graphical representations of the typical workflows for key ADC potency assays, created using the DOT language for Graphviz.
Cytotoxicity Assay Workflow
Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of an ADC.
Internalization Assay Workflow (Flow Cytometry)
Caption: Workflow for a flow cytometry-based ADC internalization assay.
Bystander Killing Assay Workflow (Co-culture)
Caption: Workflow for an in vitro bystander killing assay using a co-culture model.
Experimental Protocols
Detailed and reproducible protocols are paramount for generating reliable data. Below are foundational protocols for the key assays discussed.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Flow Cytometry-Based Internalization Assay
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in a suitable buffer.
-
ADC Binding: Incubate the cells with a fluorescently labeled ADC on ice for a set period to allow for surface binding.
-
Internalization Induction: Transfer the cells to a 37°C incubator for various time points to allow internalization to occur. A control sample should remain on ice.
-
Quenching: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the cells to quench the fluorescence of the surface-bound ADC.[10]
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population at each time point to determine the rate and extent of internalization.
Protocol 3: Co-culture Bystander Killing Assay
-
Cell Labeling: Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells in a culture plate at a defined ratio.
-
ADC Treatment: Add the ADC to the co-culture at various concentrations.
-
Incubation: Incubate the plate for a period sufficient to observe the bystander effect (typically several days).
-
Analysis: Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or high-content imaging.
-
Data Interpretation: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone with the ADC to quantify the bystander effect.[5]
Conclusion
The validation of ADC potency through a well-chosen and rigorously executed panel of cell-based assays is indispensable for the successful development of these complex therapeutics. This guide has provided a comparative overview of the most critical assays, highlighting their principles, performance, and protocols. By carefully selecting the appropriate assays and cell models, researchers can generate the robust and reliable data needed to advance their ADC candidates through the development pipeline and ultimately to the clinic. The integration of both 2D and more physiologically relevant 3D models will continue to refine our understanding of ADC activity and improve the translatability of preclinical findings.
References
- 1. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. casss.org [casss.org]
- 4. njbio.com [njbio.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 12. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Antibody Internalization | Sartorius [sartorius.com]
- 15. probiocdmo.com [probiocdmo.com]
- 16. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Effects of microtubule-inhibiting small molecule and antibody-drug conjugate treatment on differentially-sized A431 squamous carcinoma spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming ADC Structure and Purity
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This inherent complexity, however, presents significant analytical challenges. Ensuring the structural integrity, purity, and batch-to-batch consistency of ADCs is paramount for their safety and efficacy. This guide provides an objective comparison of key analytical techniques used to characterize ADCs, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical strategy.
Core Analytical Techniques and Their Applications
The comprehensive characterization of an ADC requires a multi-faceted analytical approach, often referred to as an "analytical toolbox," where orthogonal methods are employed to assess critical quality attributes (CQAs). The primary techniques can be broadly categorized into chromatography, mass spectrometry, electrophoresis, and spectroscopy. Each category offers a suite of methods tailored to evaluate specific ADC properties, from the overall drug-to-antibody ratio (DAR) to the identification of subtle structural variations.
The selection of an appropriate analytical technique is heavily dependent on the specific ADC's properties, including the conjugation chemistry (e.g., cysteine vs. lysine linkage), the physicochemical properties of the payload, and the nature of the linker.[1] A logical workflow for ADC analysis often starts with techniques that provide information on the overall purity and heterogeneity, followed by more detailed characterization of specific attributes.
Comparison of Key Analytical Techniques for ADC Characterization
The following tables summarize the primary applications and performance characteristics of the most common analytical techniques for ADC analysis.
Table 1: Chromatographic Techniques for ADC Purity and Heterogeneity
| Technique | Primary Application(s) | Principle of Separation | Key Performance Characteristics |
| Size-Exclusion Chromatography (SEC) | - High Molecular Weight Species (Aggregates)- Low Molecular Weight Species (Fragments)- Monomer Purity | Separation based on hydrodynamic radius. | Resolution: Good for separating monomers from aggregates and fragments.[2][3] Analysis Time: Typically 15-30 minutes. Notes: Hydrophobic interactions between the ADC and the stationary phase can lead to peak tailing; mobile phase modifiers may be required.[3] |
| Hydrophobic Interaction Chromatography (HIC) | - Drug-to-Antibody Ratio (DAR) Distribution- Average DAR Calculation- Separation of species with different drug loads | Separation based on the hydrophobicity of the ADC. More conjugated drugs increase hydrophobicity and retention time.[4] | Resolution: Can resolve species with different numbers of conjugated drugs, particularly for cysteine-linked ADCs.[4][5] Analysis Time: 20-40 minutes. Notes: Considered the "gold standard" for DAR analysis under non-denaturing conditions.[6] Mobile phases are generally incompatible with direct MS coupling. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | - Subunit analysis (light chain, heavy chain) after reduction- Quantification of different drug loads on subunits- Free drug analysis | Separation based on hydrophobicity under denaturing conditions (low pH, organic solvents). | Resolution: High resolution for separating light and heavy chains with different drug loads.[3] Analysis Time: 20-60 minutes. Notes: Denaturing conditions can lead to the dissociation of non-covalently linked subunits in some ADCs.[7] Well-suited for coupling with MS. |
| Ion-Exchange Chromatography (IEX) | - Charge Variant Analysis | Separation based on the net surface charge of the ADC. | Resolution: Can separate isoforms with different charge properties resulting from conjugation or other post-translational modifications. Analysis Time: 30-60 minutes. Notes: Useful for assessing heterogeneity introduced by lysine conjugation, which alters the protein's isoelectric point.[8] |
Table 2: Mass Spectrometry Techniques for ADC Structural Confirmation
| Technique | Primary Application(s) | Principle | Key Performance Characteristics |
| Native Mass Spectrometry (MS) | - Intact Mass Measurement- Average DAR and DAR Distribution- Confirmation of non-covalent complexes | Analysis of the intact ADC under non-denaturing conditions, preserving its native structure.[9][10] | Mass Accuracy: High mass accuracy allows for unambiguous determination of drug load.[11] Analysis Time: Rapid, often coupled with a short SEC for buffer exchange.[9] Notes: Powerful for cysteine-conjugated ADCs where subunits are not covalently linked.[9][10] |
| LC-MS (denaturing) | - Subunit Mass Analysis- Identification of drug load on light and heavy chains- Confirmation of conjugation site (peptide mapping) | Typically coupled with RP-HPLC, the ADC is denatured, and subunits or peptides are analyzed. | Mass Accuracy: High. Sensitivity: High, especially at the peptide level. Notes: Peptide mapping with MS/MS provides definitive identification of conjugation sites.[12] |
| MALDI-TOF-MS | - Rapid DAR estimation | A soft ionization technique that is tolerant to some buffers and salts. | Analysis Time: Very rapid, suitable for high-throughput screening.[5] Resolution: Generally lower than ESI-MS. Notes: Can be less accurate for average DAR determination compared to HIC or LC-MS due to potential biases in ionization.[5] |
Table 3: Electrophoretic and Spectroscopic Techniques
| Technique | Primary Application(s) | Principle | Key Performance Characteristics |
| Capillary Electrophoresis (CE-SDS) | - Purity and Integrity Assessment- Sizing of intact, reduced, and non-reduced ADC | Separation based on electrophoretic mobility in a capillary filled with a sieving matrix, under denaturing conditions.[13][14] | Resolution: High resolution for size-based separation of antibody fragments and intact antibody.[13] Sample Consumption: Very low. Notes: An excellent orthogonal technique to SEC for purity analysis.[2] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | - Charge Heterogeneity Analysis | Separation of proteins based on their isoelectric point (pI) in a pH gradient.[13] | Resolution: High resolution for separating charge variants. Analysis Time: Relatively fast. Notes: Complements IEX for charge heterogeneity analysis.[1] |
| Circular Dichroism (CD) Spectroscopy | - Higher-Order Structure (HOS) Analysis- Assessment of secondary and tertiary structure | Measures the difference in absorption of left and right circularly polarized light, which is sensitive to protein conformation.[15] | Sensitivity: Sensitive to changes in protein folding upon conjugation.[15] Notes: Important for ensuring that the conjugation process has not negatively impacted the antibody's structure and stability.[16] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a cysteine-linked ADC.
Materials:
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10 µL of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Native Mass Spectrometry for Intact Mass and DAR Analysis
Objective: To determine the intact mass and confirm the DAR of an ADC under non-denaturing conditions.
Materials:
-
LC-MS System: Waters BioAccord or equivalent system with a Q-Tof mass spectrometer.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0.
-
ADC Sample: Desalted and diluted to 0.1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.2 mL/min.
-
Inject 5 µL of the desalted ADC sample.
-
Perform an isocratic elution for 10 minutes.
-
Introduce the eluent into the ESI source of the mass spectrometer.
-
Acquire mass spectra in the m/z range of 2000-8000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
-
Identify the mass of the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.
Capillary Electrophoresis (CE-SDS) for Purity Analysis
Objective: To assess the purity and fragmentation of an ADC under non-reducing and reducing conditions.
Materials:
-
CE System: SCIEX PA 800 Plus or equivalent.
-
CE-SDS Analysis Kit: Containing SDS-MW gel buffer, sample buffer, and standards.
-
Reducing Agent: 2-mercaptoethanol (BME) or dithiothreitol (DTT).
-
ADC Sample: Diluted to 1 mg/mL.
Procedure:
-
Non-reduced sample preparation: Mix the ADC sample with the CE-SDS sample buffer. Heat at 70°C for 10 minutes.
-
Reduced sample preparation: Mix the ADC sample with the CE-SDS sample buffer and the reducing agent. Heat at 70°C for 10 minutes.
-
Prepare the CE instrument and capillary according to the manufacturer's instructions.
-
Inject the prepared samples and standards.
-
Apply the separation voltage and detect the migrating species by UV at 220 nm.
-
Analyze the resulting electropherograms to determine the relative percentage of the main peak, fragments, and aggregates.
Circular Dichroism (CD) Spectroscopy for Higher-Order Structure
Objective: To assess the secondary and tertiary structure of the ADC and compare it to the unconjugated antibody.
Materials:
-
CD Spectrometer: Jasco J-1500 or equivalent.
-
Cuvettes: 1 mm path length quartz cuvette.
-
ADC and unconjugated antibody samples: Dialyzed against a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) and diluted to a concentration of 0.2 mg/mL.
Procedure:
-
Far-UV CD (Secondary Structure):
-
Scan the samples from 190 nm to 250 nm.
-
Record the CD spectra and subtract the buffer blank.
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
-
Near-UV CD (Tertiary Structure):
-
Scan the samples from 250 nm to 350 nm.
-
Record the CD spectra and subtract the buffer blank.
-
Compare the spectral fingerprints of the ADC and the unconjugated antibody to detect any conformational changes.
-
Logical Relationships in ADC Analysis
The various analytical techniques for ADC characterization are not used in isolation but rather in a complementary and orthogonal manner to build a comprehensive understanding of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The Strategy for Characterizing ADCs by Capillary Electrophoresis - Creative Biolabs [creative-biolabs.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Auristatin-Based Antibody-Drug Conjugates (ADCs), Supported by Experimental Data.
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For auristatins, a class of potent anti-tubulin agents, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies for auristatin-based ADCs, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Maleimidocaproyl) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Unmodified, potent auristatin (e.g., MMAE).[1][2] | Auristatin attached to the linker and an amino acid residue (e.g., Cys-mc-MMAF).[2][4] |
| Plasma Stability | Generally lower, with potential for premature drug release.[2] | Generally higher, leading to a more stable ADC in circulation.[2][3][5][6] |
| Bystander Effect | High, due to the release of membrane-permeable auristatins like MMAE.[1][2][7] | Low to negligible, as the released payload is typically charged and less permeable.[1][2][8] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[2][3] | Lower potential due to higher stability and limited bystander effect.[2][3][5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1][2] | May be less effective against antigen-negative cells within the tumor.[2] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable auristatin ADCs. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Auristatin Payload | Cell Line | IC50 (nM) | Reference |
| Anti-CD30-vc-MMAE | Cleavable | MMAE | Karpas 299 (CD30+) | ~1 | [9] |
| Anti-CD30-mc-MMAF | Non-cleavable | MMAF | Karpas 299 (CD30+) | ~1 | [9] |
| Anti-HER2-vc-MMAE | Cleavable | MMAE | SK-BR-3 (HER2+) | ~1.15 | [10] |
| Anti-HER2-vc-MMAF | Cleavable | MMAF | NCI-N87 (HER2+) | Potent | [11] |
| Anti-TF-vc-MMAE | Cleavable | MMAE | BxPC-3 (High TF) | 1.15 | [10] |
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition is a key measure of in vivo efficacy.
| ADC Construct | Linker Type | Auristatin Payload | Xenograft Model | Outcome | Reference |
| Anti-human TF-vc-MMAE | Cleavable | MMAE | BxPC-3 Pancreatic | Significant tumor growth suppression (p < 0.01) | [10] |
| Anti-mouse TF-vc-MMAE | Cleavable | MMAE | BxPC-3 Pancreatic | Significant tumor growth suppression (p < 0.01) | [10] |
| cAC10-vcMMAE | Cleavable | MMAE | Admixed CD30+ & CD30- | Potent bystander killing of CD30- cells | [12] |
| cAC10-vcMMAF | Cleavable | MMAF | Admixed CD30+ & CD30- | Lacked bystander killing capacity | [12] |
| Site A-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 | Reduced efficacy due to degradation | [13] |
| Site I-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 | Stable with good efficacy | [13] |
Plasma Stability
Higher stability is generally desirable to minimize off-target toxicity.
| ADC Construct | Linker Type | Auristatin Payload | Species | Stability Metric | Reference |
| Ab095–vc–MMAE | Cleavable | MMAE | Human Plasma | Variable release among different antibodies | [6] |
| Ab095–mc–MMAF | Non-cleavable | MMAF | Human Plasma | 0.02–0.03% release after 144h | [14] |
| RC48-ADC (vc-MMAE) | Cleavable | MMAE | Mouse Serum | 4.3% MMAE release after 24h at 37°C | [15] |
| RC48-ADC (vc-MMAE) | Cleavable | MMAE | Human Serum | <1% MMAE release after 24h at 37°C | [15] |
| Non-cleavable PEG6-C2-MMAD | Non-cleavable | MMAD | Mouse Plasma | Stable over 4.5 days | [4] |
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of an auristatin-based ADC.
Caption: Processing of cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for ADC evaluation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Antibody-Drug Conjugate (ADC) and free auristatin payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC and free auristatin. Add the treatments to the respective wells and incubate for a period suitable for the payload's mechanism of action (typically 72-96 hours for auristatins).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.[2]
Plasma Stability Assay (LC-MS/MS)
This assay quantifies the amount of intact ADC and prematurely released payload in plasma over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[6]
-
Sample Preparation for Free Payload: To quantify the free auristatin, precipitate plasma proteins from the collected aliquots by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[2][6]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.[2][6]
-
Data Analysis: Plot the concentration of free payload over time. To determine the stability of the ADC, the amount of intact ADC can also be measured at each time point, often after immunocapture to isolate the ADC from other plasma proteins.[16] The half-life (t½) of the ADC in plasma can then be calculated.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Human tumor cell line
-
ADC, naked antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of the mice.[2][17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[2]
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[2]
-
Monitoring: Measure tumor volume (using the formula: (Length x Width²)/2) and the body weight of the mice regularly (e.g., twice a week).[2][17]
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period. Tumors can be excised and weighed at the end of the study.[17]
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to control groups.
Conclusion
The choice between a cleavable and a non-cleavable linker for an auristatin-based ADC is a critical decision in the drug development process, with significant implications for the ADC's therapeutic index.[2] Cleavable linkers, such as the widely used valine-citrulline linker, offer the advantage of releasing the highly potent, unmodified auristatin, which can then exert a "bystander effect" to kill neighboring antigen-negative tumor cells.[1][2] This can be particularly beneficial in treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.[2]
Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[2][3][5] The released payload, an amino acid-linker-auristatin adduct, is less membrane-permeable, which largely abrogates the bystander effect.[1][2] This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. genemedi.net [genemedi.net]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of MMAE and MMAF: Unmasking the Bystander Effect
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy. Among the most potent and widely utilized payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, their distinct physicochemical properties give rise to a crucial difference in their mechanisms of action: the bystander effect. This guide provides a comprehensive comparison of the bystander effects of MMAE and MMAF, supported by experimental data and detailed methodologies, to inform researchers and drug developers in the strategic design of next-generation ADCs.
The bystander effect, in the context of ADCs, is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse into and kill neighboring, antigen-negative tumor cells.[1][2] This phenomenon is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied, thereby overcoming a key mechanism of resistance to targeted therapies.[2][3]
Physicochemical and Biological Properties: A Tale of Two Auristatins
The fundamental distinction between the bystander capabilities of MMAE and MMAF lies in their chemical structures, which directly influences their cell membrane permeability.
| Property | MMAE | MMAF | Reference |
| Bystander Effect | Potent | Minimal to None | [1][4] |
| Cell Membrane Permeability | High (more permeable) | Low (less permeable) | [1][4] |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [1][4] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | [1][4] |
MMAE is a more hydrophobic and neutral molecule, allowing it to readily cross cellular membranes.[1] Conversely, MMAF possesses a charged C-terminal phenylalanine residue, rendering it more hydrophilic and largely unable to passively diffuse across the lipid bilayer of cells.[1][2] This key difference dictates that upon release from the ADC within the target cell, MMAE can permeate into the tumor microenvironment and exert its cytotoxic activity on adjacent cells, whereas MMAF remains largely trapped within the cell of origin.[1][5]
Mechanism of Action and Signaling Pathways
Both MMAE and MMAF are potent microtubule inhibitors.[1][2] Upon internalization of the ADC and release of the payload within the lysosome, they bind to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2] The divergence in their bystander effect occurs after the payload is released from the linker.
Comparative Experimental Data
Numerous preclinical studies have demonstrated the superior bystander killing effect of MMAE-ADCs compared to their MMAF counterparts.[1] While direct comparative IC50 values from a single study are not always available, the general trend indicates that MMAE is more potent in vitro, likely due to its better cell permeability.[4]
| Cell Line | ADC Target | ADC Payload | IC50 (ng/mL) | Reference |
| L-82 (ALCL) | CD30 (cAC10) | vcMMAE | 2-55 (depending on DAR) | [1] |
| Karpas 299 (ALCL) | CD30 (cAC10) | vcMMAE | Potent | [4] |
| Karpas 299 (ALCL) | CD30 (cAC10) | vcMMAF | Potent (less than vcMMAE) | [4] |
Note: IC50 values should be compared with caution across different studies due to variations in experimental conditions.
Experimental Protocols for Bystander Effect Characterization
1. In Vitro Bystander Killing Co-Culture Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[6][7][8]
-
Cell Line Preparation:
-
Co-Culture Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.[9]
-
-
ADC Treatment:
-
Treat the co-culture with a range of concentrations of the MMAE-ADC and MMAF-ADC.
-
Include controls: isotype control ADC, untreated cells, and each cell line cultured alone with ADC treatment.[1]
-
-
Incubation:
-
Incubate for a defined period (e.g., 72-96 hours).[1]
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or high-content imaging.[7] A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.
-
2. In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[4][10]
-
Model Establishment:
-
Tumor Growth:
-
Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).[1]
-
-
ADC Administration:
-
Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.[1]
-
-
Tumor Monitoring:
-
Measure tumor volume regularly.[1] If using luciferase-expressing cells, perform in vivo imaging to specifically monitor the growth of the antigen-negative population.
-
-
Analysis:
-
Compare the tumor growth inhibition in the different treatment groups. A significant reduction in the overall tumor volume and a decrease in the luciferase signal in the MMAE-ADC treated group compared to the MMAF-ADC and control groups would indicate a potent in vivo bystander effect.
-
Conclusion
The choice between MMAE and MMAF as an ADC payload has profound implications for therapeutic strategy. MMAE, with its high membrane permeability, is the preferred choice when a potent bystander killing effect is desired to address tumor heterogeneity and overcome potential drug resistance.[1] In contrast, MMAF, due to its limited ability to diffuse out of target cells, offers a more targeted and contained cytotoxic effect, which may be advantageous in scenarios where minimizing off-target toxicity to surrounding healthy tissues is a primary concern.[1] The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of the bystander effect, enabling the rational design and selection of ADCs with optimal therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS Methods for Quantifying Free MMAE in Plasma
For Researchers, Scientists, and Drug Development Professionals
The quantification of free monomethyl auristatin E (MMAE) in plasma is critical for understanding the pharmacokinetics and safety of antibody-drug conjugates (ADCs) that utilize this potent cytotoxic payload. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity. This guide provides a comparative overview of different LC-MS/MS methodologies, presenting their performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of three distinct LC-MS/MS methods for free MMAE quantification in plasma. These methods employ different sample preparation techniques and instrument setups, leading to variations in performance characteristics.
| Parameter | Method 1: Protein Precipitation & LC-qTOF-MS/MS[1][2] | Method 2: SPE & UPLC-MS/MS[3] | Method 3: Protein Precipitation & LC-MS/MS[4][5][6] |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | Not specified, likely Protein Precipitation |
| Linear Range | 1.01 - 2,200 ng/mL | 10 - 10,000 pg/mL | 0.04 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL | 10 pg/mL | 0.04 ng/mL |
| Recovery | 42.84% | Not Reported | Not Reported |
| Accuracy | Within ±25% | Validated | High Accuracy Reported |
| Precision | Within ±25% | Validated | High Precision Reported |
| Internal Standard | Not specified | Not specified | Not specified |
| Mass Spectrometer | Quadrupole-Time-of-Flight (qTOF) | Triple Quadrupole (API 5000) | Not specified |
Experimental Workflow
The general workflow for the quantification of free MMAE in plasma using LC-MS/MS involves several key steps, from sample collection to data analysis. The following diagram illustrates this process.
Caption: General workflow for free MMAE quantification.
Detailed Experimental Protocols
Below are the detailed methodologies for the compared LC-MS/MS methods. These protocols provide a comprehensive guide for laboratory implementation.
Method 1: Protein Precipitation & LC-qTOF-MS/MS[1][2]
This method utilizes a straightforward protein precipitation step followed by analysis on a high-resolution mass spectrometer.
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
A volume of acetonitrile (ACN) is added to the plasma sample for protein precipitation.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing MMAE is transferred to a new tube, evaporated to dryness, and reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Quadrupole-Time-of-Flight (qTOF) Mass Spectrometer.
-
Ionization Mode: Positive Ion Mode.
-
Data Acquisition: Tandem Mass Spectrometry (MS/MS).
-
Regression: A quadratic regression (weighted 1/concentration²) was used to fit the calibration curves.
-
Method 2: Solid-Phase Extraction (SPE) & UPLC-MS/MS[3]
This method employs a more rigorous solid-phase extraction for sample cleanup, which can lead to lower detection limits.
-
Sample Preparation:
-
Plasma samples are stabilized by mixing with a formic acid solution immediately after harvesting.
-
The stabilized plasma samples are extracted using a Waters Oasis® MCX 96-Well SPE Plate (30 mg).
-
The SPE plate is washed, and the analyte is eluted.
-
The eluate is evaporated and reconstituted for injection.
-
-
Liquid Chromatography (UPLC):
-
UPLC System: Acquity UPLC®.
-
Column: Acquity UPLC® BEH C18.
-
Mobile Phase: A gradient elution with a mixture of methanol, water, and formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex API 5000 Mass Spectrometer.
-
Ionization Mode: Not specified, likely positive electrospray ionization.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Method 3: LC-MS/MS for Disitamab Vedotin and Free MMAE[4][5][6]
This method was developed and validated to support clinical studies, indicating its robustness and high sensitivity.
-
Sample Preparation:
-
The specific sample preparation method is not detailed but is likely a protein precipitation or a similar extraction technique suitable for clinical sample throughput.
-
-
Liquid Chromatography:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Not specified.
-
Ionization Mode: Not specified.
-
Data Acquisition: Not specified, but typically MRM for quantitative analysis.
-
Validation: The method was validated according to M10 guidance from regulatory agencies.
-
This guide provides a foundational comparison of LC-MS/MS methods for the quantification of free MMAE in plasma. Researchers should consider the specific requirements of their studies, such as required sensitivity, sample throughput, and available instrumentation, when selecting a method. Further method development and validation will be necessary for implementation in a specific laboratory setting.
References
- 1. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qps.com [qps.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of different dolastatin analogues in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of various dolastatin analogues. Dolastatins, natural products isolated from the sea hare Dolabella auricularia, and their synthetic analogues are potent antimitotic agents that have garnered significant interest in oncology research.[1] This is primarily due to their exceptional cytotoxicity against a broad range of cancer cell lines.[1][2] Many of these compounds have been investigated as standalone therapies and, more recently, as cytotoxic payloads in antibody-drug conjugates (ADCs).[3]
This comparison focuses on key performance indicators, primarily the half-maximal inhibitory concentration (IC50), to objectively assess the cytotoxic potential of different analogues. Detailed experimental methodologies for the key assays are provided to support the interpretation of the presented data.
Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
Dolastatin analogues exert their potent anticancer effects primarily by interfering with tubulin dynamics.[4] They bind to tubulin, inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network is crucial as microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.
The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, preventing cancer cells from completing mitosis.[1] Ultimately, this disruption of cellular processes triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by dolastatins often involves the activation of caspases and is a key mechanism behind their tumoricidal activity.[1]
Comparative Cytotoxicity of Dolastatin Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent dolastatin analogues against a variety of human cancer cell lines. The data has been collated from multiple studies, and it is important to note that experimental conditions may vary between studies.
| Dolastatin Analogue | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 (Murine Leukemia) | 0.03 | [2] |
| NCI-H69 (Small Cell Lung Cancer) | 0.059 | [2] | |
| DU-145 (Prostate Cancer) | 0.5 | [2] | |
| MOLM13 (Acute Myeloid Leukemia) | 0.279 | [5] | |
| Dolastatin 15 | Various Human Cancer Cell Lines | ~1-10 | [6] |
| Dolastatinol | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.54 | [7] |
| BT474 (HER2+ Breast Cancer) | 2.3 | [7] | |
| SKBR3 (HER2+ Breast Cancer) | 0.95 | [7] | |
| Monomethyl Auristatin E (MMAE) | MOLM13 (Acute Myeloid Leukemia) | 0.224 | [5] |
| Azide-Modified Analogue (13c) | MOLM13 (Acute Myeloid Leukemia) | 0.057 | [5] |
| Symplostatin 3 | Human Tumor Cell Lines | 3.9 - 10.3 | [8] |
Note: The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dolastatin analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dolastatin analogues in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of dolastatin analogues on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm as tubulin assembles into microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
Dolastatin analogues and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) and GTP (1 mM) in the polymerization buffer.
-
Compound Addition: Add various concentrations of the dolastatin analogues or control compounds to the reaction mixture in a pre-chilled 96-well plate.
-
Initiation of Polymerization: Initiate the polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Absorbance Reading: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 60-90 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the dolastatin analogues can be quantified by comparing the rate and extent of polymerization in their presence to that of the control. The IC50 for tubulin polymerization inhibition can be determined from a dose-response curve.
Visualizations
Signaling Pathway
Caption: Dolastatin analogues inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow
Caption: Workflow for determining the IC50 of dolastatin analogues using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Unraveling the Impact of Linker Chemistry on ADC Stability and Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the intricate dance between an antibody-drug conjugate's (ADC) stability and its cancer-killing efficacy is orchestrated by a critical component: the linker. This guide provides an objective comparison of how different linker chemistries influence the performance of ADCs, supported by experimental data and detailed protocols to aid in the rational design of next-generation targeted cancer therapies.
The linker, a chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, is far from a passive component. Its design dictates the ADC's journey through the bloodstream and its behavior within the tumor microenvironment. A well-designed linker ensures the ADC remains intact in circulation, minimizing off-target toxicity, yet facilitates the efficient release of its cytotoxic cargo upon reaching the target cancer cell.[1][2] This delicate balance between stability and payload release is a central challenge in ADC development.[3]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable.[4]
Cleavable linkers are designed to be severed under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[2] This targeted release can be triggered by:
-
Enzymes: Proteases like cathepsins, which are often overexpressed in tumors, can cleave specific peptide sequences within the linker (e.g., valine-citrulline).[4]
-
pH: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) can hydrolyze acid-labile linkers like hydrazones.
-
Redox Potential: The higher intracellular concentration of reducing agents like glutathione can break disulfide bonds in the linker.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, thereby enhancing the ADC's overall anti-tumor activity.[2][5]
Non-cleavable linkers , such as those based on thioether bonds, rely on the complete lysosomal degradation of the antibody to release the payload.[2] This mechanism generally leads to higher stability in circulation and reduced off-target toxicity.[6] However, ADCs with non-cleavable linkers typically do not exhibit a significant bystander effect as the released payload remains attached to an amino acid residue from the antibody, which can hinder its ability to cross cell membranes.[6]
Data Presentation: A Comparative Look at Linker Performance
The choice of linker chemistry has a profound impact on the stability and efficacy of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Model | Cancer Cell Line | IC50 (pM) | Reference |
| Val-Cit (Cleavable) | Trastuzumab-MMAE | HER2+ | 14.3 | [3] |
| β-Glucuronide (Cleavable) | Trastuzumab-MMAE | HER2+ | 8.8 | [3] |
| Sulfatase-Cleavable | Undisclosed | HER2+ | 61 | [3] |
| Non-cleavable | Undisclosed | HER2+ | 609 | [3] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | HER2+ | 33 | [3] |
IC50 values represent the concentration of ADC required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates higher potency.
Table 2: In Vivo Stability of ADCs with Different Linkers
| Linker Type | ADC Model | Animal Model | Linker Half-life (hours) | Reference |
| Hydrazone (pH-sensitive) | Undisclosed | Not Specified | ~48-72 | [7] |
| Carbonate (pH-sensitive) | Undisclosed | Not Specified | ~24 | [7] |
| Silyl ether (pH-sensitive) | Mil40-MMAE | Not Specified | >168 | [7] |
| Val-Cit Dipeptide | cAC10-vcMMAE | Cynomolgus Monkey | ~230 | [4] |
| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Sprague Dawley Rat | Not specified, but showed instability | [8] |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | Anti-B7-H3 ADC | Mouse | Stable | [8] |
Linker half-life in plasma is a measure of the ADC's stability in circulation. A longer half-life indicates greater stability.
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Model | Xenograft Model | Outcome | Reference |
| Val-Cit (Cleavable) | cAC10-vcMMAE | Admixed tumor (antigen-positive and -negative cells) | Significant bystander killing and tumor regression | [9] |
| β-Glucuronide (Cleavable) | cAC10-glucMMAE | Admixed tumor (antigen-positive and -negative cells) | Similar bystander killing and tumor regression to Val-Cit | [9] |
| Non-cleavable | Trastuzumab-DM1 | Not specified | No bystander effect observed | [6] |
| cBu-Cit (Cleavable) | Undisclosed | Not Specified | Greater tumor suppression than Val-Cit ADC at the same dose | [3] |
In vivo efficacy is often assessed by measuring tumor growth inhibition in animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing ADC stability and efficacy.
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Sample Preparation:
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using beads coated with an antibody that specifically binds to the ADC's monoclonal antibody.[12]
-
Elution: Elute the captured ADC from the beads.
-
Reduction (for DAR analysis): For determining the drug-to-antibody ratio (DAR), the ADC can be treated with a reducing agent to separate the light and heavy chains of the antibody.[12]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the average DAR at each time point to assess the rate of drug deconjugation.
-
Quantify the concentration of free payload over time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing cancer cells in vitro.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.[14]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 48-144 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[14]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.[17]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).[18]
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specified period.
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the assessment of ADC linker chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Environments: Procedures for the Proper Disposal of Dov-Val-Dil-OH
For Immediate Implementation by Laboratory Personnel
As a critical component in the synthesis of antibody-drug conjugates (ADCs), Dov-Val-Dil-OH is a potent cytotoxic agent that necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1][] Adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
This compound is an intermediate of dolastoxin and is categorized as a cytotoxic ADC toxin.[][3] Its hazardous nature is underscored by the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H302 (harmful if swallowed).[4] Therefore, meticulous care in its disposal is not merely a regulatory requirement but a fundamental aspect of responsible laboratory practice.
Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Category | Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
Experimental Protocols for Disposal
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound and any materials that have come into contact with it. This procedure is based on established guidelines for the disposal of cytotoxic and cytostatic waste.[1][5]
Personnel Protective Equipment (PPE) Requirements:
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Impermeable, long-sleeved laboratory coat or gown.
-
Two pairs of chemotherapy-grade nitrile gloves.
-
Safety goggles and a face shield.
-
Appropriate respiratory protection as determined by a site-specific risk assessment.
Disposal Procedure:
-
Segregation at the Source:
-
Immediately upon completion of experimental work, all waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
This includes, but is not limited to:
-
Empty or partially empty vials of the compound.
-
Contaminated labware (e.g., pipette tips, syringes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-proof cytotoxic sharps container with a purple lid.[1]
-
Non-Sharps Solid Waste: All other contaminated solid waste should be placed in a leak-proof, sealable plastic bag, which is then placed into a rigid, clearly labeled cytotoxic waste container.[1][6] These containers are typically color-coded purple or yellow with a purple lid.[1][5]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should specify "Cytotoxic Waste" and list the chemical contents.
-
-
Labeling and Storage:
-
All cytotoxic waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
-
Waste containers should be sealed when not in use and stored in a designated, secure area away from general laboratory traffic until collection by a certified hazardous waste transporter.
-
-
Final Disposal:
-
The ultimate disposal of this compound and its associated waste must be carried out via high-temperature incineration at a permitted treatment facility.[1][5] This is the only approved method to ensure the complete destruction of the cytotoxic compound.[5]
-
Arrangements for pick-up and disposal must be made with a licensed hazardous waste management company.
-
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound contaminated materials.
References
Standard Operating Procedure: Handling and Disposal of Dov-Val-Dil-OH
Disclaimer: The compound "Dov-Val-Dil-OH" is a hypothetical substance used for illustrative purposes. The following guidance is based on standard laboratory safety protocols for handling novel, uncharacterized chemical compounds of unknown toxicity. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This document provides essential safety and logistical information for the handling and disposal of the novel compound this compound in a research and development setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection depends on the specific procedure and the potential for exposure.
Table 1: Required Personal Protective Equipment by Task
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing & Aliquoting (Solid) | Certified Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | N95 or higher-rated respirator (consult EHS) | Disposable Lab Coat, Shoe Covers |
| Solution Preparation & Handling (Liquid) | Certified Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles | Required if risk of aerosolization exists | Standard Lab Coat |
| Waste Disposal | Ventilated Accumulation Area | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles | Not typically required if containers are sealed | Standard Lab Coat |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles & Face Shield | P100 respirator or SCBA (for large spills) | Disposable, Chemical-Resistant Coveralls |
Operational Handling and Storage
Pre-Handling Checklist
-
Verify the functionality and certification of the chemical fume hood.
-
Designate a specific handling area and ensure it is clean and uncluttered.
-
Assemble all necessary equipment, including PPE, spill kits, and waste containers, within the designated area.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
Step-by-Step Handling Protocol (Weighing Solid Compound)
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Work in Fume Hood: Perform all manipulations of open solid this compound inside a certified chemical fume hood with the sash at the lowest practical height.
-
Use Disposable Tools: Utilize disposable spatulas and weigh boats to prevent cross-contamination.
-
Tare Vessel: Place a tared, sealed receiving vessel on the analytical balance.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the vessel. Avoid creating airborne dust.
-
Seal and Clean: Securely seal the receiving vessel. Decontaminate the spatula and weigh boat with a 70% ethanol solution (or other validated decontamination agent) before placing them in the designated solid waste container.
-
Decontaminate Surfaces: Wipe down the balance and all surfaces inside the fume hood with the decontamination solution.
-
Doff PPE: Remove PPE in the correct order (gloves first), disposing of all single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a designated, locked, and ventilated cabinet away from incompatible materials (e.g., strong oxidizing agents).
-
Temperature: Store at 2-8°C, protected from light and moisture.
Disposal Plan
All waste contaminated with this compound is considered hazardous. Never dispose of this material down the drain or in regular trash.
Table 2: Waste Stream Management for this compound
| Waste Type | Container Type | Labeling Requirement | Disposal Procedure |
| Solid Waste (Gloves, weigh boats, tips) | Lined, rigid, puncture-proof container | "Hazardous Waste: this compound Contaminated Solids" | Seal container when 3/4 full. Arrange for pickup by EHS. |
| Liquid Waste (Aqueous/Organic Solutions) | Sealable, chemically compatible bottle | "Hazardous Waste: this compound in [Solvent Name]" | Keep container sealed in a secondary containment bin. Arrange for pickup by EHS. |
| Sharps Waste (Needles, contaminated glass) | Approved Sharps Container | "Hazardous Sharps Waste: this compound" | Do not recap needles. Seal container when 3/4 full. Arrange for pickup by EHS. |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for responding to an exposure event.
Caption: Workflow for safe handling of this compound from preparation to disposal.
Caption: Emergency response logic for personnel exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
